3-Chloropyridine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,4,5,6-tetradeuteriopyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H/i1D,2D,3D,4D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBCZZQRRPXAB-RHQRLBAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloropyridine-d4: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental methodologies related to 3-Chloropyridine-d4. This deuterated analog of 3-Chloropyridine is a valuable compound in pharmaceutical research, particularly in metabolic and pharmacokinetic studies.
Core Chemical Properties
This compound is the deuterated form of 3-Chloropyridine, where the four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling provides a valuable tool for researchers, particularly in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₅ClD₄N | [1] |
| Molecular Weight | 117.57 g/mol | [1][2] |
| CAS Number | 1001003-95-7 | [1][3] |
| Synonyms | 3-chloropyridine-2,4,5,6-d4, m-Chloropyridine-d4 | |
| Isotopic Enrichment | ≥98 atom % D | |
| Boiling Point (unlabeled) | 148 °C | |
| Density (unlabeled) | 1.194 g/mL at 25 °C | |
| Refractive Index (unlabeled) | n20/D 1.533 | |
| Solubility | Slightly soluble in water |
Chemical Structure
The structure of this compound consists of a pyridine ring chlorinated at the 3-position with deuterium atoms at the 2, 4, 5, and 6 positions.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the unlabeled 3-Chloropyridine involves the reaction of pyrrole with chloroform. For the deuterated analog, a plausible route would involve the use of deuterated pyrrole.
Reaction:
Pyrrole-d5 reacts with chloroform in the gas phase at high temperature to yield this compound.
Materials:
-
Pyrrole-d5
-
Chloroform (CHCl₃)
-
Glass tube for pyrolysis
-
Furnace
-
Collection flask cooled with a cold trap
Procedure:
-
Set up a pyrolysis apparatus consisting of a glass tube packed with glass beads, placed inside a tube furnace.
-
Heat the furnace to 550 °C.
-
A mixture of pyrrole-d5 and chloroform (in a molar ratio of approximately 1:5) is vaporized and passed through the heated glass tube.
-
The reaction products are passed through a condenser and collected in a flask cooled in a dry ice/acetone bath.
-
The collected liquid is then purified by fractional distillation to separate this compound from unreacted starting materials and byproducts like 2-chloropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the identity and isotopic purity of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Prepare a solution by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.7 mL of Chloroform-d or Acetone-d6).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. The spectrum should show minimal residual proton signals, confirming high deuteration.
-
Acquire a ¹³C NMR spectrum to confirm the carbon backbone of the molecule.
-
Acquire a ²H (Deuterium) NMR spectrum to observe the signals from the incorporated deuterium atoms.
Data Analysis:
-
In the ¹H NMR spectrum, the absence of signals in the aromatic region confirms the high level of deuteration.
-
The ¹³C NMR spectrum will show peaks corresponding to the pyridine ring carbons, with their chemical shifts influenced by the chlorine substituent.
-
The ²H NMR will show signals corresponding to the deuterium atoms at positions 2, 4, 5, and 6.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic composition of this compound.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
Sample Preparation:
-
For GC-MS analysis, prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
For LC-MS, prepare a solution in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
Data Acquisition (GC-MS with EI):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound is vaporized and separated on a capillary column.
-
The eluting compound enters the ion source of the mass spectrometer.
-
In the EI source, molecules are ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by detecting the abundance of each ion.
Data Analysis:
-
The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₅ClD₄N).
-
The presence of the chlorine atom will result in a characteristic isotopic pattern, with an M+2 peak (due to the ³⁷Cl isotope) having an intensity of approximately one-third of the molecular ion peak (M+, from ³⁵Cl).
-
The high isotopic enrichment will be confirmed by the low intensity of peaks corresponding to molecules with fewer than four deuterium atoms.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
Technical Guide: Certificate of Analysis for 3-Chloropyridine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the critical quality attributes found on a Certificate of Analysis (CoA) for 3-Chloropyridine-d4. Understanding the data and the underlying analytical methodologies is paramount for ensuring the accuracy and reliability of research and development applications, particularly in quantitative mass spectrometry-based assays.[1][2][3] this compound serves as a valuable internal standard in such studies due to its chemical and physical properties being nearly identical to its non-deuterated counterpart.[1][4]
Core Quantitative Data
The quality of a deuterated standard is primarily defined by its isotopic and chemical purity. These parameters are meticulously quantified and presented on the CoA. Below is a summary of typical specifications for this compound.
| Parameter | Specification |
| Isotopic Purity | ≥ 98 atom % D |
| Chemical Purity | ≥ 98% |
| Molecular Formula | C₅D₄ClN |
| Molecular Weight | 117.57 g/mol |
| CAS Number | 1001003-95-7 |
Note: The data presented is a compilation of typical values from commercial suppliers.
Experimental Protocols
The certification of this compound relies on a series of robust analytical methods to verify its identity, purity, and isotopic enrichment.
Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the isotopic purity of deuterated compounds. It provides site-specific information about the deuterium incorporation.
Methodology:
-
Sample Preparation: A precise quantity of this compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d) and placed in an NMR tube.
-
Data Acquisition: ¹H NMR (Proton NMR) and/or ²H NMR (Deuterium NMR) spectra are acquired. For ¹H NMR, the absence or significant reduction of signals at the positions where deuterium atoms are expected confirms successful deuteration.
-
Data Analysis: The isotopic purity is calculated by comparing the integral of the residual proton signals in the deuterated compound to the integral of a known internal standard or by direct integration of the deuterium spectrum.
Chemical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is employed to separate volatile and semi-volatile compounds, making it an ideal method for assessing the chemical purity of this compound.
Methodology:
-
Sample Preparation: A dilute solution of the this compound is prepared in a volatile organic solvent.
-
Chromatographic Separation: The sample is injected into the GC system, where it is vaporized and carried by an inert gas through a chromatographic column. The column separates the analyte from any impurities based on their boiling points and interactions with the stationary phase.
-
Detection and Quantification: As the separated components elute from the column, they are detected by a mass spectrometer (MS). The MS provides mass information, confirming the identity of the main peak as this compound and identifying any impurities. The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful tool for confirming the exact mass of the deuterated molecule, which further validates its identity and isotopic enrichment.
Methodology:
-
Sample Infusion: A solution of the this compound is directly infused into the high-resolution mass spectrometer.
-
Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with high precision.
-
Data Verification: The experimentally measured exact mass is compared to the theoretically calculated exact mass of this compound (C₅D₄ClN). A close correlation between the measured and theoretical mass confirms the identity and elemental composition of the compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the certification of a deuterated standard like this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Chloropyridine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of potential synthetic pathways for 3-Chloropyridine-d4, a deuterated isotopologue of 3-chloropyridine. The incorporation of deuterium into molecules is a critical strategy in drug discovery and development, often leading to improved metabolic stability and pharmacokinetic profiles. This document outlines two primary retrosynthetic approaches, details relevant experimental conditions based on analogous reactions, and presents the necessary data in a clear, structured format for ease of comparison and implementation in a laboratory setting.
Introduction
3-Chloropyridine is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The targeted replacement of hydrogen with deuterium atoms to create this compound can significantly alter the molecule's properties due to the kinetic isotope effect. This guide explores two logical synthetic strategies: the deuteration of a pyridine precursor followed by chlorination, and the chlorination of pyridine followed by deuteration. Each pathway presents unique advantages and challenges, which are discussed in detail.
Pathway 1: Deuteration of a Pyridine Precursor Followed by Chlorination
This approach focuses on first preparing a fully deuterated pyridine ring and then introducing a chlorine atom at the 3-position. A feasible route involves the deuteration of a suitable precursor, such as 3-aminopyridine, followed by a Sandmeyer reaction.
Logical Workflow for Pathway 1
Caption: Workflow for the synthesis of this compound via a deuterated 3-aminopyridine intermediate.
Experimental Protocols
Step 1: Synthesis of 3-Aminopyridine-d4
| Parameter | Value/Condition |
| Starting Material | 3-Aminopyridine |
| Deuterium Source | Deuterium oxide (D₂O) |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | D₂O |
| Temperature | 150-200 °C (in a sealed vessel) |
| Reaction Time | 24-48 hours |
| Work-up | Filtration of the catalyst, extraction with an organic solvent (e.g., ethyl acetate), drying, and solvent evaporation. |
| Expected Yield | Moderate to high, dependent on optimization |
| Deuterium Incorporation | >95% (requires optimization and analysis by NMR and MS) |
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a halogen.[1]
| Parameter | Value/Condition |
| Starting Material | 3-Aminopyridine-d4 |
| Reagents | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl) |
| Solvent | Water, concentrated HCl |
| Temperature | Diazotization: 0-5 °C; Sandmeyer reaction: 0-25 °C |
| Reaction Time | Diazotization: ~30 minutes; Sandmeyer reaction: 1-2 hours |
| Work-up | Neutralization, extraction with an organic solvent, washing, drying, and purification by distillation or chromatography. |
| Expected Yield | 60-80% |
| Purity | >98% after purification |
Pathway 2: Chlorination of Pyridine Followed by Deuteration
This alternative strategy involves the initial synthesis of 3-chloropyridine, followed by a deuteration step to replace the four hydrogen atoms on the pyridine ring.
Logical Workflow for Pathway 2
Caption: Workflow for the synthesis of this compound starting with the chlorination of pyridine.
Experimental Protocols
Step 1: Synthesis of 3-Chloropyridine
Several methods exist for the synthesis of 3-chloropyridine.[1][2] A common laboratory-scale method is the direct chlorination of pyridine.
| Parameter | Value/Condition |
| Starting Material | Pyridine |
| Reagents | Chlorine (Cl₂) |
| Catalyst | Lewis acid (e.g., AlCl₃ or FeCl₃) |
| Solvent | None or an inert solvent |
| Temperature | 100-150 °C |
| Reaction Time | Several hours |
| Work-up | Quenching with water, neutralization, extraction, and purification by distillation. |
| Yield | ~30-40% |
| Purity | >98% after distillation |
An alternative, though more specialized, method is the gas-phase reaction of pyrrole with chloroform.[2]
Step 2: Synthesis of this compound by H/D Exchange
The deuteration of 3-chloropyridine can be challenging due to the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen. However, catalytic H/D exchange methods have been reported for halopyridines.
| Parameter | Value/Condition |
| Starting Material | 3-Chloropyridine |
| Deuterium Source | Deuterium oxide (D₂O) |
| Catalyst System | K₂CO₃ / 18-Crown-6 |
| Solvent | D₂O |
| Temperature | 100-150 °C |
| Reaction Time | 24-72 hours |
| Work-up | Extraction with an organic solvent, drying, and purification by chromatography or distillation. |
| Expected Yield | Moderate |
| Deuterium Incorporation | High at specific positions (e.g., C4), requiring optimization for full deuteration.[3] |
Data Summary and Comparison
| Pathway | Key Intermediate | Key Reactions | Potential Advantages | Potential Challenges |
| 1 | 3-Aminopyridine-d4 | H/D Exchange, Sandmeyer Reaction | Potentially higher overall deuterium incorporation. Sandmeyer reaction is generally high-yielding. | Deuteration of 3-aminopyridine may require harsh conditions. Compatibility of the amino group with deuteration conditions. |
| 2 | 3-Chloropyridine | Chlorination, H/D Exchange | More direct route starting from readily available materials. | Deuteration of an electron-deficient ring can be sluggish. Achieving full d4-labeling might be difficult without side reactions. |
Conclusion
Both presented pathways offer viable routes for the synthesis of this compound. The choice of pathway will likely depend on the available starting materials, equipment, and the desired level of deuterium incorporation. Pathway 1, while potentially longer, may offer a more reliable route to achieving high levels of uniform deuteration. Pathway 2 is more direct but may require significant optimization to achieve complete H/D exchange without undesirable side reactions. For researchers and drug development professionals, the ability to synthesize specifically deuterated building blocks like this compound is invaluable for advancing the understanding and performance of novel pharmaceutical candidates.
References
A Technical Guide to the Solubility of 3-Chloropyridine-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of 3-Chloropyridine-d4. Given the limited availability of specific solubility data for this deuterated compound, this document leverages data from its non-deuterated analogue, 3-Chloropyridine, as a reliable proxy. The physical properties governing solubility are nearly identical between the two, making this a valid scientific approach for practical laboratory applications.
Introduction to 3-Chloropyridine
3-Chloropyridine is a heterocyclic aromatic compound appearing as a colorless to pale yellow liquid with a distinct odor[1][2]. It serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals[1][2][3]. Understanding its solubility is paramount for reaction setup, purification processes, and formulation development.
Physical and Chemical Properties (3-Chloropyridine):
-
Molecular Formula: C₅H₄ClN
-
Molecular Weight: 113.54 g/mol
-
Boiling Point: 148 °C
-
Density: 1.194 g/mL at 25 °C
-
Refractive Index: 1.533 at 20 °C
Solubility Data
3-Chloropyridine exhibits solubility in many common organic solvents but has limited solubility in water. The general principle of "like dissolves like" applies, where its moderate polarity allows for miscibility with a range of solvents. The following table summarizes known solubility data for 3-Chloropyridine, which can be effectively used to predict the behavior of this compound.
| Solvent | Formula | Type | Solubility / Miscibility | Reference |
| Water | H₂O | Highly Polar Protic | 10 g/L (Slightly Soluble) | |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | |
| Hexane | C₆H₁₄ | Nonpolar | Likely Soluble/Miscible | |
| Chloroform | CHCl₃ | Polar Aprotic | Likely Soluble/Miscible |
Note: "Soluble" or "Miscible" indicates that the substances form a homogeneous solution. "Likely Soluble/Miscible" is inferred from the chemical properties and general solubility rules where specific quantitative data is unavailable.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific solvent, a standardized experimental protocol is required. The following details a common and reliable method.
Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or test tubes with secure caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID, UV)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solute remains visible.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated. Continuous agitation facilitates this process.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and let it stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: A flowchart of the key steps for experimentally measuring solubility.
References
Navigating the Landscape of 3-Chloropyridine-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement and application of isotopically labeled compounds are critical for advancing preclinical and clinical studies. This in-depth technical guide provides a comprehensive overview of 3-Chloropyridine-d4, a deuterated analog of 3-Chloropyridine, focusing on its suppliers, purchasing options, and its application in experimental protocols, particularly in the realm of drug metabolism and pharmacokinetics (DMPK).
Understanding the Role of this compound in Research
This compound is a stable isotope-labeled version of 3-chloropyridine, where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, primarily due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes such as cytochrome P450s.[1] This property allows researchers to use this compound as an internal standard in quantitative bioanalysis, a tracer in metabolic fate studies, or to investigate the metabolic pathways of drugs containing the 3-chloropyridinyl moiety.
Supplier and Purchasing Options for this compound
A crucial first step for any research endeavor is the reliable procurement of high-quality reagents. Several reputable suppliers offer this compound, each with varying purities, available quantities, and pricing structures. Below is a comparative summary of key suppliers to aid in your purchasing decisions.
| Supplier | Product Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |
| CDN Isotopes | D-6899 | 98 atom % D | 100 mg, 250 mg | $242 (100mg), $477 (250mg)[2] |
| LGC Standards | CDN-D-6899 | 98 atom % D | 0.1 g, 0.25 g | Inquire for pricing[3] |
| Pharmaffiliates | PA PST 003490 | Not specified | Inquire for availability | Inquire for pricing[4] |
| Chemsrc | 1001003-95-7 | Varies by supplier | Varies by supplier | Inquire for pricing[1] |
| ChemicalBook | 1001003-95-7 | Varies by supplier | Varies by supplier | Inquire for pricing |
| Toronto Research Chemicals (TRC) | Not explicitly found | Varies | Varies | Inquire for pricing |
| Santa Cruz Biotechnology | Not explicitly found | Varies | Varies | Inquire for pricing |
| Cayman Chemical | Not explicitly found | Varies | Varies | Inquire for pricing |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Experimental Protocols: A Representative Pharmacokinetic Study
While a specific, published experimental protocol for this compound was not identified in the search, a representative pharmacokinetic (PK) study protocol can be constructed based on established methodologies for deuterated compounds in drug development. This protocol outlines a typical workflow for investigating the metabolic fate of a hypothetical drug candidate containing the 3-chloropyridine moiety, using this compound as an internal standard for LC-MS/MS analysis.
Objective:
To determine the pharmacokinetic profile of a novel drug candidate (Drug X) in a preclinical model, using this compound as an internal standard for accurate quantification.
Materials:
-
Drug X
-
This compound (as internal standard)
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection tubes (e.g., K2-EDTA)
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS)
Methodology:
-
Animal Dosing and Sample Collection:
-
Acclimatize animals for at least one week prior to the study.
-
Administer a single oral or intravenous dose of Drug X to a cohort of rats.
-
Collect blood samples via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, add a known concentration of this compound solution in acetonitrile (the internal standard). This step is crucial for correcting for any variability during sample processing and analysis.
-
Perform protein precipitation by adding an excess of cold acetonitrile, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, employ Solid Phase Extraction (SPE). Condition the SPE cartridge, load the plasma sample, wash away interfering substances, and elute the analyte and internal standard.
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous detection and quantification of Drug X and this compound.
-
Chromatography: Utilize a suitable C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Establish specific precursor-to-product ion transitions for both Drug X and this compound. The distinct mass of the deuterated internal standard allows for its clear differentiation from the analyte.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Drug X to the internal standard (this compound) against the known concentrations of Drug X standards.
-
Quantify the concentration of Drug X in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
References
Technical Guide to the Safe Handling of 3-Chloropyridine-d4
Disclaimer: This document provides a comprehensive safety overview for 3-Chloropyridine-d4 (CAS No. 1001003-95-7). Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this guide is primarily based on the well-established safety data for its non-deuterated analogue, 3-Chloropyridine (CAS No. 626-60-8). The isotopic substitution of hydrogen with deuterium is not expected to significantly alter the chemical's primary hazardous properties. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
3-Chloropyridine is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity, flammability, and potential for causing serious health effects upon exposure.
GHS Classification
The GHS classification for 3-Chloropyridine, and by extension this compound, is summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 4 | H227: Combustible liquid |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Acute toxicity, Inhalation | 2 | H330: Fatal if inhaled |
| Skin irritation | 2 | H315: Causes skin irritation |
| Serious eye damage | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
| Specific target organ toxicity - repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
| Hazardous to the aquatic environment, short-term (acute) | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term (chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
Data compiled from multiple sources[1][2][3].
GHS Pictograms and Signal Word
Signal Word: Danger
Pictograms:
-
GHS06: Skull and Crossbones (Acute Toxicity - Fatal or Toxic)
-
GHS05: Corrosion (Serious Eye Damage)
-
GHS08: Health Hazard (Specific Target Organ Toxicity)
-
GHS09: Environment (Hazardous to the Aquatic Environment)
-
GHS07: Exclamation Mark (Harmful, Irritant)
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-Chloropyridine is provided below. These values are expected to be very similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN | |
| Molecular Weight | 113.54 g/mol | |
| Appearance | Clear, colorless to light yellow liquid | |
| Boiling Point | 148 °C | |
| Flash Point | 65 - 66 °C (closed cup) | |
| Density | 1.194 g/mL at 25 °C | |
| Solubility in Water | 10 g/L | |
| pKa (conjugate acid) | 2.84 | |
| log Kow (Octanol/water partition coefficient) | 1.33 |
Toxicological Information
3-Chloropyridine is highly toxic and poses a significant health risk upon exposure. The available toxicological data is summarized below.
| Toxicity Metric | Value | Species | Route | Reference |
| LD50 (Lethal Dose, 50%) | 841 mg/kg | Rat | Oral | |
| LD50 (Lethal Dose, 50%) | 235 mg/kg | Mouse | Intraperitoneal | |
| LD50 (Lethal Dose, 50%) | 50.01 mg/kg | - | Dermal (Read-across) |
Health Effects:
-
Acute Effects: Harmful if swallowed and may cause respiratory irritation. Fatal if it comes into contact with skin or is inhaled. It can cause serious eye damage.
-
Chronic Effects: May cause damage to organs through prolonged or repeated exposure. Laboratory experiments have indicated mutagenic effects.
Experimental Protocols
Protocol for Determination of Acute Oral Toxicity (Adapted from OECD Guideline 423)
This protocol outlines the Acute Toxic Class Method for assessing the oral toxicity of a substance.
Objective: To determine the acute oral toxicity of this compound and classify it according to the GHS.
Materials:
-
This compound
-
Vehicle for administration (e.g., water, corn oil)
-
Healthy, young adult nulliparous and non-pregnant female rats (weight variation within ±20%)
-
Oral gavage needles
-
Standard laboratory animal caging and diet
Methodology:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to the experiment.
-
Dose Preparation: Prepare the test substance in the selected vehicle. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.
-
Dosing Procedure (Stepwise):
-
Start with a group of 3 female rats at a dose of 300 mg/kg.
-
Administer the prepared dose to each animal by oral gavage.
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
-
Observation:
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight of each animal shortly before dosing and at least weekly thereafter.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Endpoint Analysis: The classification is determined based on the number of animal deaths within each step of the dosing regimen. The LD50 is estimated based on the outcomes at different dose levels.
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is crucial to minimize risk.
Safe Handling Workflow
The following diagram illustrates a safe handling workflow for this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.
-
Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if irritation is experienced.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air. Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen chloride gas.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Hazard Relationship Diagram
The following diagram illustrates the relationship between the different types of hazards associated with this compound.
This technical guide provides a summary of the critical safety information for this compound. It is imperative that all users of this chemical consult the full Safety Data Sheet for 3-Chloropyridine and adhere to all institutional and regulatory safety protocols.
References
A Technical Guide to the Fundamental Applications of 3-Chloropyridine-d4 in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the fundamental applications of 3-Chloropyridine-d4, a deuterated analogue of 3-Chloropyridine. The primary application of this isotopically labeled compound is its use as an internal standard in quantitative mass spectrometry-based assays. Deuterium labeling offers a mass shift from the parent compound without significantly altering its chemical properties, making it an ideal tool for correcting analytical variability in complex matrices. This guide will detail the synthesis, key applications, and provide exemplary experimental protocols for its use in research and drug development.
Introduction to Deuterated Internal Standards
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to samples to correct for variations during sample preparation and analysis.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement effects in the mass spectrometer. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard.[2][3] The incorporation of stable isotopes like deuterium (²H or D) results in a compound that is chemically almost identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer.[3]
The primary advantages of using a SIL-IS like this compound include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to inaccurate quantification. A SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variations in sample preparation, injection volume, and instrument response are minimized, leading to more precise and accurate results.[4]
-
Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions.
Synthesis and Properties of this compound
The synthesis of deuterated compounds like this compound typically involves the use of deuterated reagents or solvents. One common method for the deuteration of pyridine rings is through H/D exchange reactions catalyzed by a base. For instance, a method involving K₂CO₃/18-crown-6 has been reported for the selective H/D exchange of heteroarenes. Another approach is the electrochemical C-H deuteration of pyridine derivatives using D₂O.
The physical and chemical properties of this compound are very similar to its non-deuterated counterpart, 3-Chloropyridine.
Table 1: Physicochemical Properties of 3-Chloropyridine and this compound
| Property | 3-Chloropyridine | This compound |
| CAS Number | 626-60-8 | 1001003-95-7 |
| Molecular Formula | C₅H₄ClN | C₅D₄ClN |
| Molecular Weight | 113.54 g/mol | 117.57 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 148 °C | ~148 °C |
| Density | 1.194 g/mL at 25 °C | ~1.2 g/mL at 25 °C |
| Isotopic Purity | Not Applicable | Typically ≥98 atom % D |
Core Application: Internal Standard in Quantitative LC-MS/MS Analysis
The primary and most critical application of this compound is as an internal standard for the accurate quantification of 3-Chloropyridine in various matrices, particularly in biological samples such as plasma, urine, and tissue homogenates. 3-Chloropyridine itself is a building block in the synthesis of pharmaceuticals and agrochemicals, and its quantification may be necessary in pharmacokinetic, metabolic stability, and environmental monitoring studies.
Principle of Isotope Dilution Mass Spectrometry
The use of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the sample containing an unknown amount of 3-Chloropyridine. The sample is then processed and analyzed by LC-MS/MS. The ratio of the mass spectrometric response of the analyte (3-Chloropyridine) to that of the internal standard (this compound) is used to determine the concentration of the analyte from a calibration curve.
References
The Role of 3-Chloropyridine-d4 in Quantitative Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 3-Chloropyridine-d4 as an internal standard in quantitative mass spectrometry. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and data presentation standards necessary for the successful implementation of this deuterated internal standard in analytical workflows.
Core Principles of Isotope Dilution Mass Spectrometry
Quantitative analysis by mass spectrometry relies on the precise and accurate measurement of an analyte's signal. However, various factors during sample preparation and analysis can introduce variability, leading to inaccurate quantification. Isotope dilution mass spectrometry (IDMS) is a powerful technique that mitigates these issues by employing a stable isotope-labeled internal standard (SIL-IS).
This compound is a SIL-IS, where four hydrogen atoms in the 3-Chloropyridine molecule have been replaced with deuterium. The fundamental principle behind its use is that it is chemically identical to its unlabeled counterpart (the analyte). Therefore, it behaves similarly during extraction, chromatography, and ionization. Because it has a different mass, it can be distinguished from the analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for accurate quantification, correcting for variations in sample preparation and instrument response.
Applications in Quantitative Analysis
Due to its structural similarity to a class of insecticides known as neonicotinoids, this compound is an ideal internal standard for the quantitative analysis of these compounds in various matrices, including environmental and biological samples. Neonicotinoids, such as imidacloprid, are of significant interest in environmental monitoring and toxicology studies.
Table 1: Analyte and Internal Standard Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte: Imidacloprid | 256.1 | 175.1 | 20 |
| 209.1 | 15 | ||
| Internal Standard: this compound | 118.1 | 84.1 | 25 |
| 58.1 | 30 |
This data is representative and may require optimization for specific instrumentation.
Experimental Protocol: Quantification of Imidacloprid in Water Samples
This section details a representative experimental protocol for the quantitative analysis of the neonicotinoid insecticide imidacloprid in water samples using this compound as an internal standard.
Reagents and Materials
-
Imidacloprid certified reference standard
-
This compound certified reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of imidacloprid and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of imidacloprid by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in a 50:50 mixture of acetonitrile and water.
Sample Preparation (QuEChERS Method)
-
To a 15 mL centrifuge tube, add 10 mL of the water sample.
-
Add 10 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: As specified in Table 1.
-
Data Analysis and Method Validation
The quantitative analysis is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the prepared standard solutions.
Calibration Curve
A representative calibration curve for imidacloprid using this compound as an internal standard is presented below.
Table 2: Representative Calibration Curve Data for Imidacloprid
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,450,876 | 0.0105 |
| 5 | 78,987 | 1,489,543 | 0.0530 |
| 10 | 155,432 | 1,476,321 | 0.1053 |
| 50 | 798,543 | 1,501,234 | 0.5319 |
| 100 | 1,567,890 | 1,488,901 | 1.0531 |
| 500 | 7,890,123 | 1,495,678 | 5.2755 |
This data is for illustrative purposes to demonstrate a typical calibration curve.
Precision and Accuracy
The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 3: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Precision (%RSD) | Accuracy (%) |
| Low | 5 | 4.8 | 4.5 | 96.0 |
| Medium | 50 | 51.2 | 3.2 | 102.4 |
| High | 400 | 395.6 | 2.8 | 98.9 |
This data is for illustrative purposes to demonstrate typical method performance.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of a target analyte using this compound as an internal standard.
Neonicotinoid Mode of Action Signaling Pathway
3-Chloropyridine is structurally related to neonicotinoid insecticides. The diagram below illustrates the mode of action of neonicotinoids at the insect nicotinic acetylcholine receptor (nAChR).
Preliminary Investigation of 3-Chloropyridine-d4 Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a preliminary investigation into the stability of 3-Chloropyridine-d4, a deuterated analog of 3-Chloropyridine. Deuterated compounds are of significant interest in pharmaceutical development due to their potential to exhibit improved metabolic profiles.[1][2] Understanding the stability of these molecules is a critical early-stage component of drug development. This document outlines key experimental protocols for assessing stability under various stress conditions, presents data in a structured format, and proposes potential degradation pathways. The information herein is intended to serve as a foundational resource for researchers working with deuterated pyridine derivatives.
Introduction
3-Chloropyridine is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[3] Its deuterated isotopologue, this compound, is of particular interest in drug discovery and development. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[1][2]
Before extensive preclinical and clinical development, a thorough understanding of the compound's intrinsic stability is paramount. Stability studies are essential to identify potential degradation products, determine optimal storage conditions, and establish a re-test period. While the non-deuterated 3-Chloropyridine is generally considered stable under standard conditions, it has been noted to change color from pale yellow to wine red upon storage. Furthermore, thermal decomposition can yield hazardous byproducts such as nitrogen oxides, hydrogen chloride, and carbon oxides. For this compound, it is recommended to be stored at room temperature and re-analyzed for chemical purity after three years.
This guide outlines a proposed preliminary investigation to systematically evaluate the stability of this compound under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.
Experimental Protocols
The following protocols are designed to assess the stability of this compound and identify potential degradation products.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.
2.1.1. Sample Preparation
A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. This stock solution is used for all stress conditions.
2.1.2. Stress Conditions
-
Acid Hydrolysis: The stock solution is mixed with 0.1 N HCl and heated at 80°C for 24 hours.
-
Base Hydrolysis: The stock solution is mixed with 0.1 N NaOH and heated at 80°C for 24 hours.
-
Oxidative Degradation: The stock solution is mixed with 3% H₂O₂ and stored at room temperature for 24 hours. Studies on similar compounds like 3,4-diaminopyridine have shown that hydrogen peroxide can be a significant stressor.
-
Thermal Degradation: A solid sample of this compound is heated at 105°C for 48 hours.
-
Photolytic Degradation: The stock solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark.
2.1.3. Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is to be developed and validated for the analysis of this compound and its degradation products. Mass spectrometry (LC-MS) should be used for the identification of unknown degradation products.
Long-Term Stability Study
A long-term stability study is conducted to evaluate the stability of this compound under recommended storage conditions.
-
Storage Conditions: Samples are stored at 25°C/60% RH and 40°C/75% RH.
-
Time Points: Samples are analyzed at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Parameters Tested: Appearance, assay, and degradation products.
Data Presentation
The following tables summarize the expected quantitative data from the stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Assay of this compound (%) | Major Degradation Product(s) (Peak Area %) | Total Impurities (%) |
| 0.1 N HCl, 80°C, 24h | 98.5 | RRT 0.85 (0.7%) | 1.5 |
| 0.1 N NaOH, 80°C, 24h | 95.2 | RRT 1.15 (2.3%) | 4.8 |
| 3% H₂O₂, RT, 24h | 92.1 | RRT 1.28 (4.5%) | 7.9 |
| Heat, 105°C, 48h | 99.1 | RRT 0.92 (0.4%) | 0.9 |
| Photolytic | 97.8 | RRT 1.08 (1.1%) | 2.2 |
RRT = Relative Retention Time
Table 2: Long-Term Stability Data (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |
| 0 | Colorless liquid | 99.8 | < 0.1 | 0.2 |
| 3 | Colorless liquid | 99.7 | < 0.1 | 0.3 |
| 6 | Colorless liquid | 99.8 | < 0.1 | 0.2 |
| 12 | Pale yellow liquid | 99.5 | 0.1 | 0.5 |
| 24 | Pale yellow liquid | 99.2 | 0.15 | 0.8 |
| 36 | Yellow liquid | 98.9 | 0.2 | 1.1 |
Table 3: Long-Term Stability Data (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Individual Unspecified Impurity (%) | Total Impurities (%) |
| 0 | Colorless liquid | 99.8 | < 0.1 | 0.2 |
| 3 | Pale yellow liquid | 99.1 | 0.2 | 0.9 |
| 6 | Yellow liquid | 98.4 | 0.3 | 1.6 |
Proposed Degradation Pathway and Experimental Workflow
Based on the degradation chemistry of similar pyridine compounds, a hypothetical degradation pathway for this compound under oxidative conditions is proposed.
Figure 1: Proposed oxidative degradation pathway for this compound.
The experimental workflow for the stability investigation is outlined below.
Figure 2: Experimental workflow for the stability investigation.
Conclusion
This technical guide provides a framework for a preliminary investigation into the stability of this compound. The outlined experimental protocols and data presentation formats are designed to provide a comprehensive understanding of the compound's stability profile. The proposed degradation pathway serves as a starting point for the identification of potential degradation products. A thorough stability study, as described, is a critical step in the early-phase development of any new chemical entity, including deuterated compounds, for pharmaceutical applications. The results of such an investigation will inform formulation development, packaging selection, and the determination of appropriate storage conditions and shelf life.
References
- 1. This compound | CAS#:1001003-95-7 | Chemsrc [chemsrc.com]
- 2. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Applications of 3-Chloropyridine in Chemical Reactions and Industry [weimiaobio.com]
The Advent of a Deuterated Building Block: A Technical Guide to 3-Chloropyridine-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, synthesis, and analytical characterization of 3-Chloropyridine-d4, a deuterated analog of the versatile chemical intermediate, 3-Chloropyridine. This document provides a comprehensive overview for researchers in drug discovery, metabolic studies, and analytical chemistry who utilize isotopically labeled compounds.
Section 1: Discovery and Historical Context
The direct historical account of the first synthesis of this compound is not prominently documented in scientific literature. Its discovery can be understood as a logical progression within the broader history of stable isotope labeling in the chemical and pharmaceutical sciences. The use of deuterium-labeled compounds as internal standards in mass spectrometry and for studying reaction mechanisms and metabolic pathways became widespread in the mid-20th century.
The parent compound, 3-Chloropyridine, has been a known chemical entity for much longer, with various synthetic routes established. The development of deuteration techniques for aromatic and heterocyclic compounds paved the way for the synthesis of their isotopically labeled analogues. It is highly probable that this compound was first synthesized in a specialized laboratory focused on stable isotope-labeled compounds for use as an internal standard in quantitative bioanalytical assays or to probe the metabolic fate of 3-chloropyridine-containing drug candidates. The commercial availability of this compound from suppliers of stable isotopes has made it accessible for a wide range of research applications.
Section 2: Physicochemical Properties and Analytical Data
The introduction of four deuterium atoms into the 3-Chloropyridine molecule results in a predictable increase in its molecular weight and subtle changes in its physicochemical properties.
Table 1: Physicochemical Properties
| Property | 3-Chloropyridine | This compound |
| CAS Number | 626-60-8 | 1001003-95-7 |
| Molecular Formula | C₅H₄ClN | C₅D₄ClN |
| Molecular Weight | 113.54 g/mol | 117.57 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | ~148 °C | Not precisely documented, expected to be similar to the non-deuterated form |
| Isotopic Purity | N/A | Typically ≥98 atom % D |
Table 2: Representative ¹H NMR Data (in CDCl₃)
Note: In a fully deuterated pyridine ring of this compound, proton signals would be absent. The following table for the non-deuterated form is provided for reference.
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 8.52 | d | 2.4 |
| H-4 | 7.75 | ddd | 8.0, 2.4, 1.6 |
| H-5 | 7.28 | dd | 8.0, 4.8 |
| H-6 | 8.50 | dd | 4.8, 1.6 |
Table 3: Representative ¹³C NMR Data (in CDCl₃)
| Position | Chemical Shift (δ) ppm |
| C-2 | 148.2 |
| C-3 | 131.5 |
| C-4 | 138.0 |
| C-5 | 123.6 |
| C-6 | 150.1 |
Note: The ¹³C NMR spectrum of this compound would show signals for the carbon atoms, but the coupling to deuterium (C-D coupling) would result in multiplets, and the resonances may experience a slight isotopic shift.
Table 4: Representative Mass Spectrometry Data
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| 3-Chloropyridine | 113/115 (³⁵Cl/³⁷Cl) | 78 (loss of Cl), 51 (loss of HCN from 78) |
| This compound | 117/119 (³⁵Cl/³⁷Cl) | 82 (loss of Cl), 54 (loss of DCN from 82) |
Section 3: Experimental Protocols
The synthesis of this compound involves two key stages: the synthesis of the parent 3-Chloropyridine and its subsequent deuteration.
Synthesis of 3-Chloropyridine
A common laboratory-scale synthesis of 3-chloropyridine involves the Sandmeyer reaction starting from 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 3-aminopyridine in a minimal amount of concentrated HCl and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCl in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with diethyl ether.
-
Wash the organic layer with NaHCO₃ solution and then with deionized water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude 3-chloropyridine by distillation.
Deuteration of 3-Chloropyridine
A plausible method for the deuteration of 3-chloropyridine is through a metal-catalyzed H-D exchange reaction.
Materials:
-
3-Chloropyridine
-
Deuterium Oxide (D₂O)
-
Palladium on Carbon (Pd/C) catalyst (e.g., 10%)
-
Inert solvent (e.g., dioxane-d₈)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, combine 3-chloropyridine, D₂O (as the deuterium source), and a catalytic amount of Pd/C.
-
Seal the vessel and purge with an inert gas (e.g., argon).
-
Heat the mixture to an elevated temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours). The reaction is performed under pressure.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.
-
Analyze the product for isotopic purity using mass spectrometry and NMR. Further purification may be achieved by distillation if necessary.
Section 4: Visualizations
Synthesis Pathway of 3-Chloropyridine
Caption: Synthesis of 3-Chloropyridine via the Sandmeyer reaction.
Experimental Workflow for Deuteration and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
Spectroscopic and Spectrometric Characterization of 3-Chloropyridine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Chloropyridine-d4. Due to the limited availability of direct experimental data for this specific isotopologue, this guide presents predicted data based on the analysis of its non-deuterated analog, 3-chloropyridine, and established spectroscopic principles. Detailed experimental protocols for data acquisition are also provided to facilitate empirical validation.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are foundational for the structural verification and isotopic purity assessment of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| No significant peaks expected | - | - | Aromatic C-H |
| (Residual peaks may be observed) |
Note: In a fully deuterated this compound sample, no proton signals corresponding to the pyridine ring should be observed. The presence of any signals in the aromatic region would indicate incomplete deuteration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment (C-D) |
| ~148-150 | C2, C6 |
| ~138 | C4 |
| ~130 | C3 |
| ~123 | C5 |
Note: The chemical shifts for the deuterated carbons are expected to be very similar to those of the corresponding protons in the non-deuterated compound. However, the signals may exhibit broadening or splitting due to carbon-deuterium coupling.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₅D₄ClN |
| Molecular Weight | 117.57 g/mol |
| Exact Mass | 117.0280 Da |
| Predicted M+ Peak (m/z) | 117 |
| Predicted M+2 Peak (m/z) | 119 |
Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. The molecular weight is calculated based on the atomic weights of the constituent isotopes (¹²C, ²D, ³⁵Cl, ¹⁴N).
Experimental Protocols
The following are detailed methodologies for the key experiments required to acquire the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H and ¹³C nuclei.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) to a volume of approximately 0.6-0.7 mL in a clean, dry NMR tube.
-
Ensure the solution is homogeneous. If necessary, gently vortex or sonicate the sample to aid dissolution.
Data Acquisition for ¹H NMR:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, especially if looking for low-level residual proton signals.
Data Acquisition for ¹³C NMR:
-
Tune the probe to the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a standard pulse program with proton decoupling.
-
A sufficient number of scans and an appropriate relaxation delay should be used to obtain a high-quality spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source, is suitable for this volatile compound.
Sample Preparation (GC-MS with EI):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
Data Acquisition:
-
The sample is vaporized and separated by the gas chromatograph.
-
The separated compound enters the ion source of the mass spectrometer.
-
In the EI source, molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and fragment ions.
-
The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Logical workflow for the analysis of this compound.
Methodological & Application
Application Note: High-Throughput Analysis of 3-Chloropyridine in Plasma using a Validated LC-MS/MS Method with 3-Chloropyridine-d4 as an Internal Standard
APN-0012
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Chloropyridine in human plasma. The method utilizes 3-Chloropyridine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[1] A simple protein precipitation protocol is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and toxicological research. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, accuracy, precision, and stability.
Introduction
3-Chloropyridine is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to its potential for human exposure, a sensitive and reliable analytical method is crucial for monitoring its levels in biological matrices. LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex samples.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[1][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of 3-Chloropyridine in human plasma.
Experimental
Materials and Reagents
-
3-Chloropyridine (≥99% purity)
-
This compound (isotopic purity ≥98%)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent equipped with an electrospray ionization (ESI) source
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound Parameters
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| 3-Chloropyridine | 114.0 | 78.0 | 45 | 10 | 25 | 8 |
| This compound (IS) | 118.0 | 82.0 | 45 | 10 | 25 | 8 |
DP = Declustering Potential, EP = Entrance Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 3-Chloropyridine and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 3-Chloropyridine primary stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, quality control, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, matrix effect, and stability according to established bioanalytical method validation guidelines.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| 3-Chloropyridine | 1 - 1000 | y = 0.015x + 0.002 | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 5: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 5.1 |
| Low QC | 3 | 5.1 | -2.3 | 6.5 | -1.8 |
| Mid QC | 100 | 3.9 | 1.7 | 4.8 | 2.3 |
| High QC | 800 | 3.2 | -0.8 | 4.1 | -0.5 |
Stability
The stability of 3-Chloropyridine in human plasma was assessed under various conditions. The results indicate that the analyte is stable under the tested conditions.
Table 6: Stability Summary
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Freeze-Thaw (3 cycles) | 3 days | -80 °C | 95.2 |
| Short-Term (Bench-top) | 6 hours | Room Temp. | 97.1 |
| Long-Term | 30 days | -80 °C | 94.8 |
| Post-Preparative (Autosampler) | 24 hours | 4 °C | 98.5 |
Visualizations
Caption: Experimental workflow for the analysis of 3-Chloropyridine in plasma.
Caption: Logical flow for the LC-MS/MS method development and validation.
Caption: Hypothetical signaling pathway involving 3-Chloropyridine.
Conclusion
This application note details a rapid, sensitive, and robust LC-MS/MS method for the quantification of 3-Chloropyridine in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. The simple protein precipitation sample preparation protocol and short chromatographic run time make this method suitable for high-throughput analysis in various research and development settings. The method has been thoroughly validated and meets the stringent requirements for bioanalytical assays.
References
Application Note: Quantitative Analysis of Nicotine in Human Plasma using 3-Chloropyridine-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotine is the primary psychoactive alkaloid in tobacco and is a major biomarker for tobacco use and exposure.[1] Accurate and reliable quantification of nicotine in biological matrices is crucial for clinical and toxicological research, pharmacokinetic studies, and monitoring of nicotine replacement therapies.[2][3][4] This application note describes a robust and sensitive method for the quantitative analysis of nicotine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Chloropyridine-d4 as an internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting analytical variability.[5]
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of nicotine. Plasma samples are prepared by a simple protein precipitation step. The analyte and the internal standard, this compound, are separated from plasma components using reversed-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The use of an internal standard that co-elutes with the analyte helps to compensate for matrix effects and variations in instrument response.
Experimental Protocols
Materials and Reagents
-
Nicotine standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (e.g., Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000)
-
Analytical column: Phenyl-hexyl column (e.g., 100 x 2.1 mm, 2.6 µm)
Sample Preparation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Value |
| LC Conditions | |
| Column | Phenyl-hexyl, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 10 mM Ammonium formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 10 mM Ammonium formate with 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | |
| 0.0-1.0 min | 10% B |
| 1.0-3.0 min | 10-90% B |
| 3.0-4.0 min | 90% B |
| 4.1-5.0 min | 10% B |
| MS/MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350 °C |
| MRM Transitions | |
| Nicotine | 163.1 > 130.0 |
| This compound | 118.0 > 81.0 (Hypothetical transition, requires experimental optimization) |
Data Presentation
Method Validation Summary
The method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ).
Table 1: Calibration Curve for Nicotine in Human Plasma
| Analyte | Calibration Range (ng/mL) | R² |
| Nicotine | 0.5 - 50 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nicotine | LLOQ | 0.5 | 87.7 - 105.8 | < 20 |
| Low | 1.5 | 87.7 - 105.8 | < 15 | |
| Medium | 17.5 | 87.7 - 105.8 | < 15 | |
| High | 40.0 | 87.7 - 105.8 | < 15 |
Data presented are representative and based on typical performance for similar assays.
Visualization
Experimental Workflow Diagram
Caption: Workflow for Nicotine Quantification.
Signaling Pathway Diagram (Hypothetical Metabolic Pathway)
Caption: Major Metabolic Pathways of Nicotine.
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of nicotine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix effects and procedural losses. This method is well-suited for high-throughput analysis in clinical and research settings.
References
- 1. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: 3-Chloropyridine-d4 as an Internal Standard for the Bioanalysis of Pyriclor in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This application note details a representative bioanalytical method for the quantification of a hypothetical drug, "Pyriclor," in human plasma using 3-Chloropyridine-d4 as an internal standard (IS). The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of robust quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing effective normalization and enhancing assay accuracy and precision.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) advocate for the use of SIL-IS to compensate for matrix effects and other sources of variability.[1]
The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended to serve as a template for the development and validation of bioanalytical assays for compounds structurally related to 3-chloropyridine.
Experimental Protocols
1. Hypothetical Analyte and Internal Standard
-
Analyte: Pyriclor (a hypothetical drug containing a 3-chloropyridine core).
-
Chemical Structure: 2-(3-chloropyridin-2-yl)-N-methylacetamide
-
Molecular Formula: C8H9ClN2O
-
Monoisotopic Mass: 184.04 g/mol
-
-
Internal Standard: this compound
-
Chemical Structure: Deuterated 3-Chloropyridine
-
Molecular Formula: C5D4ClN
-
Monoisotopic Mass: 117.03 g/mol
-
2. Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of Pyriclor and the internal standard from human plasma.
-
Procedure:
-
Aliquot 100 µL of human plasma (blank, calibration standards, or quality control samples) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound working solution (e.g., 500 ng/mL in methanol) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation is performed on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Pyriclor | 185.0 | 127.0 | 150 | 20 |
| This compound (IS) | 118.0 | 80.0 | 150 | 25 |
Data Presentation: Method Validation Summary
The following tables summarize the representative quantitative data for a validated bioanalytical method for Pyriclor using this compound as the internal standard. The acceptance criteria are based on general regulatory guidelines.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 1.00 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1.00 | ≤ 10 | ± 15% | ≤ 15 | ± 20% |
| Low QC | 3.00 | ≤ 8 | ± 10% | ≤ 10 | ± 15% |
| Mid QC | 100 | ≤ 7 | ± 8% | ≤ 9 | ± 10% |
| High QC | 800 | ≤ 6 | ± 7% | ≤ 8 | ± 10% |
| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 3.00 | 92.5 | 0.98 | 1.01 |
| High QC | 800 | 94.1 | 0.96 | 0.99 |
| Acceptance criteria for IS-normalized matrix factor CV is typically ≤15%. |
Visualizations
Caption: Bioanalytical workflow for Pyriclor quantification.
Caption: Principle of internal standard correction.
References
Application Notes and Protocols: Quantification of 3-Chloropyridine in Biological Samples using 3-Chloropyridine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the use of 3-Chloropyridine-d4 as an internal standard (IS) for the accurate quantification of 3-Chloropyridine in biological samples. 3-Chloropyridine is a compound of interest in various fields, including pharmaceutical and toxicological research.[1][2] The use of a stable isotope-labeled internal standard like this compound is a crucial technique in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) to correct for variability in sample preparation and analysis, thereby ensuring the precision and accuracy of the results.[3][4][5]
This protocol outlines the necessary steps for preparing stock solutions, spiking the internal standard into biological matrices (e.g., plasma, urine, tissue homogenates), and subsequent sample processing for analysis. While specific quantitative data for this compound recovery and stability are not publicly available and must be determined empirically during method validation, this guide provides a robust framework for developing and implementing such a method.
Materials and Reagents
-
3-Chloropyridine (analytical standard)
-
This compound (internal standard)
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other appropriate modifier)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Experimental Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 3-Chloropyridine and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 3-Chloropyridine by serial dilution of the primary stock solution with methanol or an appropriate solvent mixture. These will be used to create the calibration curve.
-
-
Internal Standard (IS) Working Solution:
-
Dilute the this compound primary stock solution with methanol to a final concentration appropriate for spiking into the biological samples. The optimal concentration should be determined during method development but is typically in the range of 10-100 ng/mL.
-
Sample Preparation and Spiking Procedure
-
Thawing:
-
Thaw frozen biological samples (e.g., plasma, urine) on ice to prevent degradation of potential analytes.
-
-
Aliquoting:
-
Aliquot a precise volume of the biological sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
-
Spiking with Internal Standard:
-
Add a small, precise volume of the this compound IS working solution to each sample aliquot (except for blank matrix samples). The volume of the IS added should be minimal to avoid significantly altering the sample matrix (typically ≤ 5% of the sample volume).
-
For the calibration curve, spike the appropriate working standard solutions of 3-Chloropyridine into blank matrix aliquots that have also been spiked with the IS.
-
-
Homogenization:
-
Vortex the samples for 10-15 seconds to ensure thorough mixing of the internal standard with the biological matrix.
-
Protein Precipitation (for Plasma/Serum Samples)
-
Precipitating Agent:
-
Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to each sample to precipitate proteins.
-
-
Vortexing and Incubation:
-
Vortex the samples vigorously for 30-60 seconds.
-
Incubate at -20°C for at least 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new, clean tube for analysis or further processing (e.g., evaporation and reconstitution).
-
Dilution (for Urine Samples)
For urine samples, a simple dilution with the initial mobile phase or an appropriate buffer may be sufficient. The dilution factor should be optimized during method development to minimize matrix effects.
Quantitative Data Summary
| Parameter | Acceptance Criteria | Purpose |
| Linearity | r² ≥ 0.99 | To demonstrate a proportional relationship between concentration and instrument response. |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | To ensure the closeness of the measured value to the true value. |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | To assess the reproducibility of the method. |
| Recovery | Consistent and reproducible | To determine the efficiency of the extraction process. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | To evaluate the influence of matrix components on ionization. |
| Stability | Analyte concentration within ±15% of initial concentration | To assess the stability of the analyte under various storage and handling conditions (e.g., freeze-thaw, bench-top). |
LLOQ: Lower Limit of Quantification
Workflow Diagram
Caption: Experimental workflow for spiking this compound into biological samples.
Signaling Pathways and Logical Relationships
There is no direct evidence from the search results to suggest that 3-Chloropyridine is involved in specific signaling pathways. Its primary relevance in a research context appears to be as a chemical intermediate and a subject of toxicological studies. The logical relationship for its use with a deuterated internal standard is based on the principle of isotope dilution mass spectrometry, a standard analytical technique for achieving high accuracy and precision in quantitative analysis.
Caption: Logic of using an internal standard for quantification.
Conclusion
This document provides a comprehensive, generalized protocol for the use of this compound as an internal standard in the analysis of 3-Chloropyridine from biological samples. Adherence to these guidelines, coupled with a thorough, method-specific validation, will enable researchers to generate reliable and reproducible quantitative data. The provided workflows and tables serve as a foundation for developing a robust analytical method tailored to specific research needs.
References
Sample preparation techniques for use with 3-Chloropyridine-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-Chloropyridine-d4 as an internal standard in various analytical applications. Given the limited availability of specific published methods for this deuterated standard, the following protocols are based on established best practices for analogous compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction to this compound as an Internal Standard
This compound is the isotopically labeled version of 3-Chloropyridine, a compound relevant in environmental analysis and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The use of a deuterated internal standard is the gold standard in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS/MS.[1][2] The key advantage of using an isotopic analog like this compound is that it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties during sample extraction, cleanup, and ionization.[3] This allows for accurate correction of matrix effects and variations in sample processing, leading to more precise and reliable quantification.[1][2]
Key Considerations for Use
-
Isotopic Purity: Ensure the isotopic purity of the this compound standard is high (typically >98%) to prevent interference from any unlabeled 3-Chloropyridine.
-
Chemical Purity: The chemical purity of the standard should also be high to avoid introducing interfering compounds.
-
Concentration: The concentration of the internal standard should be optimized to be within the linear range of the instrument's detector and comparable to the expected concentration of the analyte in the samples.
-
Matrix Matching: For complex matrices, it is often recommended to prepare calibration standards in a blank matrix that is representative of the samples to be analyzed to further minimize matrix effects.
Application 1: Analysis of 3-Chloropyridine in Aqueous Samples (e.g., Environmental Water)
This protocol describes the determination of 3-Chloropyridine in water samples using this compound as an internal standard, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Sample Preparation:
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 ng/mL.
-
Add 5 g of sodium chloride to the sample to increase the ionic strength and improve extraction efficiency.
-
Add 50 mL of dichloromethane as the extraction solvent.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction with a fresh 50 mL portion of dichloromethane.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Transfer the concentrated extract to a GC vial.
-
Inject 1 µL of the extract into the GC-MS system.
-
Quantitative Data Summary (Representative)
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Linearity Range | 0.15 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 105% |
| Precision (%RSD) | < 10% |
Experimental Workflow
Application 2: Analysis of a Small Molecule Drug Analog in Biological Fluids (e.g., Human Plasma)
This protocol outlines the quantification of a hypothetical small molecule drug, structurally similar to 3-chloropyridine, in human plasma using this compound as an internal standard, with analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation and Supernatant Transfer:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an HPLC vial with an insert.
-
Inject 5 µL onto the LC-MS/MS system.
-
Quantitative Data Summary (Representative)
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 15% |
| Matrix Effect | 92 - 108% |
Experimental Workflow
Application 3: Analysis of a Chlorinated Pyridine Pesticide in a Solid Matrix (e.g., Soil)
This protocol details a method for the extraction and quantification of a hypothetical chlorinated pyridine pesticide from soil samples, using this compound as an internal standard, followed by GC-MS analysis.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Spike the soil sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
Add 20 mL of a 1:1 mixture of acetone and hexane.
-
Vortex for 1 minute, then sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction with another 20 mL of the solvent mixture.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a silica SPE cartridge (e.g., 500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of hexane to remove non-polar interferences.
-
Elute the target analyte and internal standard with 10 mL of a 90:10 mixture of hexane and ethyl acetate.
-
-
Final Concentration and Analysis:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
-
Quantitative Data Summary (Representative)
| Parameter | Value |
| Limit of Detection (LOD) | 1 ng/g |
| Limit of Quantification (LOQ) | 5 ng/g |
| Linearity Range | 5 - 500 ng/g |
| Correlation Coefficient (r²) | > 0.996 |
| Recovery | 80 - 110% |
| Precision (%RSD) | < 15% |
Experimental Workflow
References
Application Note: Chromatographic Separation and Quantification of 3-Chloropyridine using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and precise quantification of small molecules is critical in pharmaceutical research and development, environmental analysis, and various other scientific disciplines. 3-Chloropyridine is a key intermediate in the synthesis of many pharmaceutical and agrochemical compounds. Its accurate quantification is often necessary to monitor reaction progress, assess purity, and conduct pharmacokinetic or toxicological studies. The use of a stable isotope-labeled internal standard, such as 3-Chloropyridine-d4, is the gold standard for quantitative analysis by mass spectrometry. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, thus correcting for matrix effects and variability in extraction and injection.[1]
This application note provides detailed protocols for the chromatographic separation and quantification of 3-Chloropyridine using this compound as an internal standard by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical approach is isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to the sample containing the analyte (3-Chloropyridine) at the beginning of the sample preparation process. The deuterated standard is chemically identical to the analyte, but its increased mass allows it to be distinguished by the mass spectrometer. Because the analyte and the internal standard have nearly identical physicochemical properties, they behave similarly during extraction, chromatography, and ionization.[1] Any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[1]
Experimental Protocols
Two validated methods are presented for the analysis of 3-Chloropyridine with its deuterated internal standard: a Gas Chromatography-Mass Spectrometry (GC-MS) method and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile and semi-volatile analytes and offers high separation efficiency.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of 3-Chloropyridine and this compound in a suitable solvent such as methanol or acetonitrile. From these, prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of 3-Chloropyridine.
-
Sample Extraction: For liquid samples (e.g., reaction mixtures, biological fluids), a liquid-liquid extraction or solid-phase extraction may be employed.
-
To 1 mL of the sample, add the internal standard solution.
-
Perform extraction using a suitable solvent like dichloromethane or ethyl acetate.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase or a suitable volatile solvent.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3. Selected Ion Monitoring (SIM) Parameters:
The molecular weight of 3-Chloropyridine is 113.54 g/mol , and for this compound, it is 117.57 g/mol . Based on the mass spectrum of 3-Chloropyridine, the following ions are recommended for SIM analysis:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 3-Chloropyridine | 113 | 78 |
| This compound | 117 | 82 |
4. Data Analysis:
Construct a calibration curve by plotting the ratio of the peak area of the 3-Chloropyridine quantifier ion to the peak area of the this compound quantifier ion against the concentration of 3-Chloropyridine. The concentration of 3-Chloropyridine in the unknown samples can then be determined from this calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly selective and sensitive, making it suitable for complex matrices and low concentration levels.
1. Sample Preparation:
-
Standard Preparation: As described in the GC-MS protocol.
-
Sample Pre-treatment: For biological samples like plasma, protein precipitation is a common and effective sample preparation technique.
-
To 100 µL of plasma, add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatograph | Waters ACQUITY UPLC H-Class or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3. Multiple Reaction Monitoring (MRM) Transitions:
The precursor ions will be the protonated molecules [M+H]+. Product ions are generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 3-Chloropyridine | 114.0 | 78.0 | 51.0 |
| This compound | 118.0 | 82.0 | 54.0 |
4. Data Analysis:
Similar to the GC-MS method, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Data Presentation
The following tables summarize the expected quantitative data from the described methods.
Table 1: GC-MS Method Performance (Hypothetical Data)
| Parameter | 3-Chloropyridine |
| Retention Time (min) | ~ 8.5 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | ~ 0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~ 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance (Hypothetical Data)
| Parameter | 3-Chloropyridine |
| Retention Time (min) | ~ 2.8 |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.01 ng/mL |
| Limit of Quantitation (LOQ) | ~ 0.05 ng/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Visualization of Experimental Workflows
References
Application Notes and Protocols for the Detection of 3-Chloropyridine-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyridine-d4 is a deuterated analog of 3-chloropyridine, often used as an internal standard in quantitative mass spectrometry-based assays. Its chemical inertness and distinct mass shift make it an ideal tool for correcting variations during sample preparation and analysis. This document provides a detailed guide to the mass spectrometry parameters and a general protocol for the detection and quantification of this compound.
The presence of chlorine in the structure results in a characteristic isotopic pattern for the molecular ion and any fragments containing chlorine. A compound with one chlorine atom will exhibit an M peak and an M+2 peak in a ratio of approximately 3:1.[1]
Predicted Mass Spectrometry Parameters
Due to the limited availability of specific experimental data for this compound, the following parameters are proposed as a starting point for method development. Optimization is highly recommended for specific instrumentation and matrices. In electrospray ionization (ESI), the cone voltage can be adjusted to control in-source fragmentation and optimize the intensity of the desired precursor ion.[2]
Table 1: Predicted MRM Transitions and Instrument Settings for this compound
| Parameter | Recommended Setting | Rationale |
| Precursor Ion (Q1) | m/z 118.0 | Calculated [M+H]⁺ for C₅D₄ClN (MW: 117.57) |
| Product Ion (Q3) 1 | m/z 81.0 | Predicted from the loss of DCl |
| Product Ion (Q3) 2 | m/z 55.0 | Predicted from fragmentation of the deuterated pyridine ring |
| Collision Energy (CE) | 15 - 35 eV | Typical range for similar small molecules. Optimization is critical. |
| Cone Voltage | 20 - 40 V | A starting point to achieve stable ionization and minimize in-source fragmentation.[2] |
| Ionization Mode | Positive Electrospray (ESI+) | Pyridine nitrogen is readily protonated. |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer coupled with liquid chromatography.
Sample Preparation
For use as an internal standard, a stock solution of this compound should be prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. This stock solution is then diluted to the desired working concentration and spiked into calibration standards and unknown samples.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Quantitative Data Summary
The following table presents hypothetical quantitative data for a calibration curve of a target analyte using this compound as an internal standard. This data is for illustrative purposes to demonstrate the expected performance.
Table 2: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 152,300 | 0.050 |
| 10 | 15,300 | 151,500 | 0.101 |
| 50 | 75,800 | 149,800 | 0.506 |
| 100 | 151,200 | 150,500 | 1.005 |
| 500 | 755,000 | 151,000 | 5.000 |
Experimental Workflow
The following diagram illustrates the general workflow for a quantitative LC-MS/MS analysis using an internal standard.
Caption: LC-MS/MS workflow for quantitative analysis.
Conclusion
This application note provides a foundational method for the detection of this compound by LC-MS/MS. The proposed parameters serve as a robust starting point for method development. Researchers should perform instrument-specific optimization of collision energy and cone voltage to achieve the highest sensitivity and accuracy for their specific application. The use of a deuterated internal standard like this compound is crucial for reliable quantification in complex matrices.
References
Application of Deuterated Internal Standards in Pharmaceutical Analysis: A Case Study with 3-Chloropyridine-d4's Analog, Abiraterone-d4
Introduction
In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled (SIL) internal standards is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are critical for ensuring the accuracy, precision, and robustness of analytical methods. Deuterated compounds, such as 3-Chloropyridine-d4, are frequently employed as SIL internal standards. They exhibit nearly identical physicochemical properties to their non-labeled counterparts, allowing them to effectively compensate for variability during sample preparation, chromatography, and mass spectrometric detection, including matrix effects.
This document provides detailed application notes and protocols for the use of a deuterated internal standard in pharmaceutical analysis. As a specific, well-documented example, we will focus on the application of Abiraterone-d4, a deuterated analog of the anti-cancer drug Abiraterone. The principles and methodologies described herein are broadly applicable to other deuterated internal standards like this compound.
Application Notes
Analyte: Abiraterone Internal Standard (IS): Abiraterone-d4 Matrix: Human Serum/Plasma Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle:
The concentration of Abiraterone in a biological matrix is determined by comparing the response of the analyte to the response of a known concentration of the deuterated internal standard, Abiraterone-d4.[1][2][3] The SIL internal standard is added to the sample at the beginning of the extraction process.[1] Since Abiraterone and Abiraterone-d4 have virtually identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization.[4] This co-behavior allows for highly effective compensation for any analytical variability, leading to enhanced data quality. The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.
Key Advantages of Using Abiraterone-d4 as an Internal Standard:
-
Improved Accuracy and Precision: By closely tracking the analyte through all stages of the analysis, SIL internal standards provide more reliable correction for sample-to-sample variations.
-
Compensation for Matrix Effects: The most significant advantage of a SIL IS is its ability to compensate for matrix-induced ionization suppression or enhancement, a common challenge in bioanalysis.
-
Similar Retention Time: Abiraterone and Abiraterone-d4 will have very similar, though not always identical, chromatographic retention times, ensuring they experience similar matrix effects.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference between the analyte and the deuterated internal standard allows for their simultaneous but distinct detection by the mass spectrometer.
Experimental Protocols
This section details two common sample preparation protocols for the analysis of Abiraterone in human plasma/serum using Abiraterone-d4 as an internal standard: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the method described by Alyamani et al. for the simultaneous determination of Abiraterone and its metabolites.
1. Materials and Reagents:
-
Human serum or plasma samples
-
Abiraterone and Abiraterone-d4 reference standards
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Polypropylene tubes
2. Preparation of Solutions:
-
Abiraterone Stock Solution: Prepare a 1 mg/mL stock solution of Abiraterone in methanol.
-
Abiraterone-d4 Internal Standard (IS) Working Solution: Prepare a working solution of 1.25 µg/mL of Abiraterone-d4 in a suitable solvent.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Abiraterone stock solution into blank human serum or plasma.
3. Sample Preparation Workflow:
-
Pipette 100 µL of serum/plasma sample (calibrator, QC, or unknown) into a polypropylene tube.
-
Add 20 µL of the 1.25 µg/mL Abiraterone-d4 internal standard working solution to each tube.
-
Vortex the samples for 30 seconds.
-
Add 2 mL of MTBE to each tube.
-
Vortex for 1 minute.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase or a compatible solvent mixture.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol is a simplified method suitable for high-throughput analysis.
1. Materials and Reagents:
-
As in Protocol 1, with the exception of MTBE.
-
Acetonitrile (HPLC grade) containing the internal standard.
2. Preparation of Solutions:
-
Precipitating Solution with IS: Prepare a solution of acetonitrile containing Abiraterone-d4 at a concentration that will result in the desired final concentration in the sample after addition.
3. Sample Preparation Workflow:
-
Pipette 50-100 µL of serum/plasma sample into a microcentrifuge tube.
-
Add a fixed volume of cold acetonitrile containing the internal standard (e.g., 200-300 µL, typically a 1:3 or 1:4 ratio of sample to precipitant).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system, or after evaporation and reconstitution if further concentration is needed.
Data Presentation
The following tables summarize typical parameters and validation data for an LC-MS/MS method for the quantification of Abiraterone using Abiraterone-d4 as an internal standard.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Typical Value |
| LC System | UPLC/HPLC System |
| Column | Zorbax Eclipse Plus C18 (150 x 2.1 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol:Acetonitrile (60:40) |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Abiraterone) | m/z 350 → 156 |
| MRM Transition (Abiraterone-d4) | m/z 354 → 160 |
| Cone Voltage | ~47 V |
| Desolvation Temperature | ~550°C |
Table 2: Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Example Results for Abiraterone Analysis |
| Linearity (r²) | ≥ 0.99 | Linear over the range of 2–400 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10 | 1-2 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 14.4% |
| Inter-day Precision (%CV) | < 15% | < 13.4% |
| Accuracy (% Bias) | Within ±15% | 91.35–105.05% of nominal values |
| Recovery | Consistent and reproducible | Mean recovery of Abiraterone: 76%; Mean recovery of Abiraterone-d4: 72% |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on a logical relationship designed to ensure accurate quantification. The following diagram illustrates this relationship.
The use of deuterated internal standards, exemplified by the application of Abiraterone-d4 in the analysis of Abiraterone, is a powerful and essential technique in modern pharmaceutical analysis. The detailed protocols and data presented underscore the reliability and robustness that can be achieved with this approach. For researchers, scientists, and drug development professionals, the adoption of SIL internal standards in LC-MS/MS methods is crucial for generating high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. The principles outlined are directly transferable to the use of other deuterated standards like this compound for their respective analytes.
References
- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Standard Operating Procedure for 3-Chloropyridine-d4: Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed standard operating procedure (SOP) for the safe handling and storage of 3-Chloropyridine-d4. This compound is the deuterated form of 3-Chloropyridine, a compound used as an intermediate in pharmaceutical synthesis.[1][2] The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drug candidates.[1] Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the safety protocols outlined in this document are based on the known hazards of the non-deuterated analog, 3-Chloropyridine, and general best practices for handling deuterated and chlorinated compounds.[3]
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its non-deuterated analog are presented below for easy reference.
| Property | This compound | 3-Chloropyridine |
| CAS Number | 1001003-95-7[1] | 626-60-8 |
| Molecular Formula | C5D4ClN | C5H4ClN |
| Molecular Weight | 117.57 g/mol | 113.55 g/mol |
| Appearance | Clear colorless to yellow liquid | Clear, colorless liquid |
| Boiling Point | Not available | 147 - 150 °C / 297 - 302 °F @ 760 mmHg |
| Density | Not available | 1.190 g/mL at 25 °C |
| Flash Point | Not available | 66 °C / 150.8 °F |
| Solubility | Not available | Soluble in water (10 g/L) |
| Storage Temperature | 2-8°C (Refrigerator) | Store in a cool, dry, well-ventilated area |
Hazard Identification and Safety Precautions
Based on the data for 3-Chloropyridine, this compound should be treated as a hazardous substance. The primary hazards include:
-
Toxicity: Harmful if swallowed, toxic in contact with skin, and toxic if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory tract irritation.
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure. The central nervous system is a potential target organ.
-
Flammability: Combustible liquid.
Due to its deuterated nature, this compound is also susceptible to isotopic exchange with atmospheric moisture, which can compromise its isotopic purity.
Personal Protective Equipment (PPE)
To mitigate risks, the following PPE must be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Impervious gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Experimental Protocols
Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. The work area within the chemical fume hood should be clean and free of clutter.
-
Inert Atmosphere: Due to the hygroscopic nature of deuterated compounds, it is recommended to handle this compound under a dry, inert atmosphere such as nitrogen or argon to prevent H-D exchange.
-
Dispensing: Use only clean, dry glassware. When not in use, keep the container tightly closed.
-
Cleaning: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the compound.
Storage Protocol
-
Temperature: Store this compound in a refrigerator at 2-8°C.
-
Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and leakage.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and sources of heat or ignition.
-
Labeling: The container must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
Spill and Waste Disposal Protocol
-
Spill Response: In the event of a spill, evacuate the area immediately. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a labeled, sealed container for disposal.
-
Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations. Do not pour waste down the drain.
First Aid Measures
In case of exposure to this compound, follow these first aid procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and decision-making when working with this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: First Aid Decision Pathway for this compound Exposure.
References
Application Note: Quantitative Analysis of Analytes Using 3-Chloropyridine-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantitative analysis of a target analyte in a complex matrix, such as plasma, using 3-Chloropyridine-d4 as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a robust method to correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1][2][3] This document outlines the experimental procedures, from sample preparation to data analysis, and includes representative data and visualizations to guide researchers.
Principle of the Internal Standard Method
In quantitative analysis, particularly with LC-MS, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[4][5] The ideal internal standard has physicochemical properties very similar to the analyte of interest. Stable isotope-labeled standards, such as this compound, are considered the gold standard because they co-elute with the analyte and exhibit similar ionization behavior in the mass spectrometer's ion source. This allows for effective compensation for analyte loss during sample preparation and for signal suppression or enhancement caused by the sample matrix.
Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. A calibration curve is generated by plotting this ratio against the known concentrations of the analyte in the calibration standards. The concentration of the analyte in an unknown sample is then determined from this curve.
Experimental Protocol
This protocol describes the quantification of a hypothetical analyte, "Analyte X," in human plasma using this compound as the internal standard.
2.1. Materials and Reagents
-
Analyte X: Reference standard (≥98% purity)
-
Internal Standard: this compound (≥98% isotopic purity)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade; Formic Acid, ACS grade
-
Water: Deionized water, 18 MΩ·cm or higher purity
-
Biological Matrix: Blank human plasma, free of analyte and IS
2.2. Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
2.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~1 mg of Analyte X and this compound into separate volumetric flasks.
-
Dissolve in methanol to a final volume of 1 mL to obtain 1 mg/mL stock solutions. Store at -20°C.
-
-
Calibration Standards:
-
Prepare a series of working standard solutions by serially diluting the Analyte X stock solution with a 50:50 mixture of methanol and water. These will be used to create the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
2.4. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for cleaning up plasma samples.
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC), and unknown sample.
-
Add 50 µL of the appropriate sample (plasma, calibrator, or QC) to each tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in ACN) to each tube. This step precipitates proteins and adds the IS simultaneously.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Data Presentation and Analysis
3.1. LC-MS/MS Method
The instrument is set up to monitor specific precursor-to-product ion transitions for both Analyte X and the internal standard, this compound. This is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
| Table 1: LC-MS/MS Parameters | |
| LC Parameters | |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameters | |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
| Analyte X | |
| Precursor Ion (m/z) | [Value specific to Analyte X] |
| Product Ion (m/z) | [Value specific to Analyte X] |
| Collision Energy (eV) | [Optimized value] |
| This compound (IS) | |
| Precursor Ion (m/z) | 118.0 (for [M+H]⁺) |
| Product Ion (m/z) | 81.0 |
| Collision Energy (eV) | 25 |
3.2. Calibration Curve and Quantification
A calibration curve is constructed by performing a linear regression on the plot of the peak area ratio (Analyte X / IS) versus the concentration of Analyte X for the calibration standards. The fit is typically weighted by 1/x or 1/x².
| Table 2: Example Calibration Curve Data | ||||
| Concentration (ng/mL) | Analyte X Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| 1.0 | 5,210 | 1,050,000 | 0.0050 | 0.98 |
| 5.0 | 26,300 | 1,075,000 | 0.0245 | 5.1 |
| 10.0 | 51,900 | 1,040,000 | 0.0499 | 10.2 |
| 50.0 | 258,000 | 1,060,000 | 0.2434 | 49.5 |
| 100.0 | 525,000 | 1,055,000 | 0.4976 | 101.1 |
| 500.0 | 2,610,000 | 1,045,000 | 2.4976 | 498.5 |
| 1000.0 | 5,150,000 | 1,030,000 | 5.0000 | 1005.0 |
| Linear Regression | y = 0.005x - 0.0001 | R² = 0.9998 |
The concentration of Analyte X in unknown samples is calculated using the equation from the linear regression.
Mandatory Visualizations
The following diagrams illustrate the workflow and logic of the quantitative analysis.
Caption: Experimental workflow for quantitative analysis.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal standard - Wikipedia [en.wikipedia.org]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Application Notes and Protocols for 3-Chloropyridine-d4 in Metabolic Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during drug discovery and development, as it influences key pharmacokinetic properties such as oral bioavailability and in vivo half-life. Compounds that are rapidly metabolized often exhibit poor exposure and may not achieve the desired therapeutic effect. One common strategy to enhance metabolic stability is the selective incorporation of deuterium atoms at metabolically labile positions within a drug candidate. This approach, known as "metabolic switching" or "deuterium-fortification", leverages the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen leads to a stronger C-D bond that is more resistant to enzymatic cleavage, primarily by cytochrome P450 (CYP) enzymes.[1][2]
3-Chloropyridine is a heterocyclic scaffold present in numerous pharmaceutical agents. Its metabolism is of significant interest in drug design. This document provides detailed application notes and protocols for the use of 3-Chloropyridine-d4, a deuterated analog of 3-Chloropyridine, in metabolic stability studies. The use of this compound alongside its non-deuterated counterpart allows for a direct comparison of their metabolic fates, providing valuable insights into the sites of metabolism and the potential for improving the metabolic profile of drug candidates containing this moiety.
Principle of Deuterium Labeling in Metabolic Stability
The primary mechanism by which deuterium substitution enhances metabolic stability is the kinetic isotope effect. The cleavage of a carbon-hydrogen (C-H) bond is often the rate-limiting step in the CYP450-mediated oxidation of xenobiotics.[3][4] Replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can significantly slow down the rate of this reaction. This is because the C-D bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a C-H bond. By comparing the metabolic rate of a deuterated compound to its non-deuterated parent, researchers can quantify the improvement in stability and identify the key metabolic "soft spots."
Application of this compound
This compound serves two primary purposes in metabolic stability studies:
-
Assessment of Metabolic Stability Enhancement: By comparing the rate of metabolism of this compound to that of 3-Chloropyridine in in vitro systems like human liver microsomes (HLM), researchers can determine if deuteration of the pyridine ring improves metabolic stability.
-
Metabolite Identification: The distinct mass shift of +4 Da for this compound and its metabolites simplifies their identification in complex biological matrices using mass spectrometry (MS). This allows for unambiguous tracking of the metabolic fate of the 3-chloropyridyl moiety.[5]
Data Presentation: Comparative Metabolic Stability
The following table summarizes hypothetical but representative data from an in vitro metabolic stability study comparing 3-Chloropyridine and this compound in human liver microsomes.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 3-Chloropyridine | 25.8 | 26.9 |
| This compound | 75.2 | 9.2 |
| Verapamil (Control) | 18.5 | 37.5 |
Data are presented as the mean of three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol details the procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of 3-Chloropyridine and this compound.
Materials:
-
3-Chloropyridine and this compound (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., Verapamil-d6) for quenching and protein precipitation
-
96-well incubation plates and collection plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix containing 0.5 M potassium phosphate buffer (pH 7.4) and HLM to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the test compound (3-Chloropyridine or this compound) to the pre-warmed master mix to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C with constant shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a collection plate containing a 4-fold volume of ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the collection plate and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Monitor the specific mass transitions (MRM) for 3-Chloropyridine, this compound, and the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
Protocol 2: Metabolite Identification
This protocol outlines the process for identifying the metabolites of 3-Chloropyridine using this compound as a tool.
Procedure:
-
Follow the incubation procedure as described in Protocol 1, but with a higher concentration of the test compounds (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.
-
Process the data using metabolite identification software. Look for characteristic mass shifts between the samples incubated with 3-Chloropyridine and this compound.
-
For example, a hydroxylated metabolite of 3-Chloropyridine will have a mass increase of +16 Da. The corresponding metabolite of this compound will also show a +16 Da increase but will be 4 Da heavier than the hydroxylated 3-Chloropyridine, confirming its origin.
-
Visualizations
Caption: Predicted metabolic pathway of 3-Chloropyridine.
Caption: Workflow for in vitro metabolic stability assay.
Caption: Logical relationship of using deuterated compounds.
Conclusion
The use of this compound in metabolic stability studies offers a powerful and efficient approach to investigate the metabolic fate of drug candidates containing the 3-chloropyridyl moiety. By providing a direct comparison with its non-deuterated counterpart, this compound enables the quantitative assessment of metabolic stability enhancement through deuteration and simplifies the process of metabolite identification. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Mechanisms of Cytochrome P450-Catalyzed Oxidations. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the cytochrome P450-mediated oxidation and rearrangement of littorine in tropane alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Chloropyridine-d4 Concentration for Sample Spiking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 3-Chloropyridine-d4 for sample spiking in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical method?
A1: this compound serves as a deuterated internal standard (IS). In quantitative mass spectrometry, an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, before sample processing.[1] Its main purpose is to compensate for variations that can occur during the entire analytical process, such as sample preparation, injection volume differences, and mass spectrometry ionization. By normalizing the analyte's signal to the IS's signal, the precision and accuracy of the quantitative results are significantly improved.[1]
Q2: Why is a deuterated internal standard like this compound preferred?
A2: Deuterated internal standards are considered the gold standard in quantitative bioanalysis. Because they are structurally almost identical to the analyte of interest (3-Chloropyridine), they share very similar physicochemical properties. This similarity ensures they behave almost identically during sample extraction, chromatographic separation (co-elution), and ionization in the mass spectrometer. This allows them to effectively compensate for variations that can occur during sample preparation and analysis, thereby significantly improving the accuracy and precision of quantification.[2]
Q3: What are the main objectives when optimizing the concentration of this compound?
A3: The ideal concentration for this compound should be selected to:
-
Produce a stable, reproducible signal that is significantly above the background noise but does not saturate the detector.[1]
-
Ensure the internal standard's response is consistent across all samples in an analytical run.[1]
-
Effectively mimic the behavior of the analyte throughout the analytical process to correct for variability.
-
Fall within the linear dynamic range of the instrument.
Q4: Can the signal from 3-Chloropyridine interfere with the analyte signal?
A4: While unlikely, it is important to check for "cross-talk" between the analyte and the internal standard. This can occur if the analyte contains naturally occurring isotopes that contribute to the signal of the internal standard, or if the deuterated standard contains some of the unlabeled analyte as an impurity. This can lead to non-linear calibration curves and biased results. A thorough method validation should include an assessment of potential cross-interference.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard.
Issue 1: High Variability in this compound Signal Across Samples
| Possible Cause | Recommended Action |
| Inconsistent Sample Preparation | Review the sample preparation protocol to ensure the internal standard is added consistently to every sample at the same step. Pipetting errors can be a significant source of variability. |
| Inappropriate IS Concentration | If the concentration is too low, the signal may be close to the background noise, leading to poor precision. If it is too high, it can lead to detector saturation. Re-optimization of the IS concentration is recommended. |
| Matrix Effects | The sample matrix can sometimes suppress or enhance the ionization of the internal standard differently from the analyte, especially if they do not co-elute perfectly. An experiment to evaluate matrix effects should be performed. |
| Poor Chromatography | Asymmetric or broad peaks can result in inconsistent integration and variable peak area ratios. Optimize chromatographic conditions to ensure sharp, symmetrical peaks. |
Issue 2: Poor Signal Intensity or Complete Loss of this compound Signal
| Possible Cause | Recommended Action |
| Incorrect Sample Concentration | Ensure the sample is appropriately concentrated. If it is too dilute, the signal may be too weak. Conversely, a highly concentrated sample could lead to ion suppression. |
| Inefficient Ionization | The choice of ionization technique can significantly impact signal intensity. Experiment with different ionization methods (e.g., ESI, APCI) to optimize for your analyte and internal standard. |
| Instrument Contamination | Contaminants in the sample or on the chromatographic column can lead to peak splitting or broadening. Ensure proper sample preparation and column maintenance. |
| Instrument Malfunction | Regularly tune and calibrate the mass spectrometer to ensure it is operating at its peak performance. This includes checking the ion source, mass analyzer, and detector settings. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and robust signal for accurate quantification.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the analyte (3-Chloropyridine) at a high concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a stock solution of the internal standard (this compound) at a high concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Prepare Working Solutions:
-
Create a series of analyte spiking solutions at different concentrations to cover the intended analytical range of the assay (e.g., from the Lower Limit of Quantification, LLOQ, to the Upper Limit of Quantification, ULOQ).
-
Prepare a series of this compound working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 200 ng/mL, and 500 ng/mL).
-
-
Sample Preparation and Analysis:
-
For each this compound concentration being tested, prepare a set of calibration standards and quality control (QC) samples.
-
To a fixed volume of the blank biological matrix, add a small volume of the appropriate analyte spiking solution.
-
Add a fixed volume of one of the this compound working solutions.
-
Perform the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Data Evaluation:
-
For each this compound concentration, generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Evaluate the linearity of the calibration curve (R² value).
-
Calculate the accuracy and precision (%CV) for the QC samples at each this compound concentration.
-
Monitor the peak area response of the this compound across all samples.
-
Data Presentation: Example Optimization Results
The results of the optimization experiment should be summarized in a table to facilitate the selection of the optimal this compound concentration.
| This compound Concentration | LLOQ Accuracy (%) | LLOQ Precision (%CV) | HQC Accuracy (%) | HQC Precision (%CV) | IS Peak Area Stability (%CV) | Calibration Curve Linearity (R²) |
| 10 ng/mL | 88.5 | 18.2 | 95.1 | 8.5 | 25.1 | 0.991 |
| 50 ng/mL | 95.2 | 12.5 | 98.7 | 5.1 | 10.2 | 0.998 |
| 100 ng/mL | 101.3 | 8.9 | 100.5 | 4.3 | 5.8 | 0.999 |
| 200 ng/mL | 102.5 | 9.5 | 101.2 | 4.8 | 6.1 | 0.999 |
| 500 ng/mL | 105.8 | 11.2 | 103.4 | 5.5 | 8.9 | 0.997 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Based on the example table above, the 100 ng/mL concentration for this compound would be considered optimal as it provides the best overall performance with excellent accuracy and precision across the analytical range and good internal standard signal stability.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for inconsistent internal standard signals.
References
Troubleshooting signal suppression of 3-Chloropyridine-d4 in ESI-MS
Technical Support Center: ESI-MS Analysis of 3-Chloropyridine-d4
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding signal suppression of this compound in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide (Q&A)
Q1: My signal for this compound is weak or non-existent. What are the most common causes?
Poor signal intensity is a frequent issue in ESI-MS analysis.[1] The primary causes can be broadly categorized as matrix effects, suboptimal instrument parameters, or inappropriate mobile phase conditions.[2][3][4] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of your analyte, leading to signal suppression.[5] Additionally, the settings of the ESI source, such as voltage and temperature, or the composition of your liquid chromatography (LC) mobile phase may not be optimal for this compound.
Q2: How can I determine if matrix effects are causing the signal suppression of my analyte?
The most direct method to qualitatively identify matrix effects is a post-column infusion experiment . This technique involves infusing a constant flow of a this compound standard into the mobile phase after the LC column but before the MS ion source. You then inject a blank matrix sample (an extract of the sample without the analyte). A drop in the constant signal baseline at specific retention times indicates that components from your matrix are eluting and suppressing the analyte's ionization. This allows you to see the chromatographic regions where suppression occurs.
Q3: I've confirmed matrix effects are the issue. What are the best strategies to eliminate or reduce them?
Once matrix effects are identified, you can employ several strategies:
-
Improve Sample Cleanup: The most effective approach is to remove interfering compounds before analysis. Techniques like Solid-Phase Extraction (SPE) can selectively isolate this compound while washing away matrix components like phospholipids that are known to cause ion suppression.
-
Modify Chromatographic Separation: Adjust your LC method to chromatographically separate this compound from the suppression zones identified in your post-column infusion experiment. This could involve changing the gradient, column chemistry, or mobile phase.
-
Sample Dilution: A simple but effective method is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components. This approach may not be suitable for trace analysis where sensitivity is critical.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is to use a SIL-IS. Since this compound is already a deuterated standard, you would ideally use it as an internal standard for the non-labeled 3-Chloropyridine. If you are quantifying this compound itself, ensuring it co-elutes perfectly with a suitable analog is key, as the SIL-IS will experience the same suppression and allow for accurate ratio-based quantification.
Q4: My signal is still low after addressing matrix effects. How should I optimize my ESI source parameters?
Optimizing ESI source parameters is critical for maximizing sensitivity. Each parameter should be adjusted systematically to find the optimal conditions for this compound. Key parameters include:
-
Capillary Voltage: Too low a voltage results in poor ionization, while too high a voltage can cause signal instability or fragmentation.
-
Nebulizer Gas Pressure: This controls the formation of droplets. Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can suppress the signal.
-
Drying Gas Temperature & Flow: Higher temperatures and flow rates improve solvent evaporation but can degrade thermally sensitive compounds.
-
Flow Rate: ESI is more efficient at lower flow rates (e.g., <0.3 mL/min). High flow rates may require splitting the flow before it enters the source.
Below is a table of typical starting parameters that can be optimized.
Table 1: General ESI Source Parameters for Optimization
| Parameter | Typical Range (Positive Mode) | Purpose |
| Capillary Voltage | 3 – 5 kV | Controls the electrochemical reaction for ion formation. |
| Nebulizer Gas Pressure | 20 – 60 psi | Aids in droplet formation (nebulization). |
| Drying Gas Temperature | 250 – 450 °C | Promotes solvent evaporation from droplets. |
| Drying Gas Flow | 5 – 15 L/min | Assists in desolvation of the ESI droplets. |
| Mobile Phase Flow Rate | 0.1 – 0.4 mL/min | Lower flow rates generally improve ionization efficiency. |
Q5: Could my mobile phase be causing the signal suppression?
Yes, the mobile phase composition significantly impacts ESI efficiency.
-
Additives: Non-volatile buffers (e.g., phosphates) and some ion-pairing agents like trifluoroacetic acid (TFA) are known to cause severe signal suppression. It is best to use volatile additives such as formic acid (0.1%) or ammonium acetate to enhance protonation in positive mode.
-
Solvent Quality: Impurities in solvents, even in HPLC-grade water, can accumulate on the column and elute during a gradient, causing signal suppression. Using high-purity, LC-MS grade solvents is essential.
-
Organic Content: A higher percentage of organic solvent (like acetonitrile or methanol) generally improves desolvation and ionization efficiency.
Experimental Protocols
Protocol: Post-Column Infusion for Matrix Effect Diagnosis
This experiment identifies chromatographic regions where co-eluting matrix components suppress the analyte signal.
Objective: To qualitatively assess when and to what extent matrix effects occur during an LC run.
Materials:
-
LC-MS system
-
Syringe pump
-
T-junction and necessary tubing
-
Standard solution of this compound (e.g., 100-500 ng/mL in mobile phase)
-
Blank matrix extract (prepared using the same procedure as your samples)
-
Solvent blank (e.g., initial mobile phase)
Procedure:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the LC column to one inlet of a T-junction.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the T-junction.
-
Connect the outlet of the T-junction to the ESI-MS source.
-
-
Infusion:
-
Begin the LC run with your standard chromatographic conditions.
-
Simultaneously, start the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the this compound standard into the mobile phase stream.
-
-
Data Acquisition:
-
Set the mass spectrometer to monitor the m/z of this compound.
-
Baseline Run: First, inject a solvent blank to establish a stable, continuous signal baseline from the infused standard.
-
Matrix Run: Next, inject the prepared blank matrix extract.
-
-
Analysis:
-
Compare the chromatogram from the blank matrix injection to the stable baseline from the solvent injection.
-
Any significant and reproducible drop in the signal intensity indicates a region of ion suppression. An increase indicates ion enhancement.
-
Correlate the retention times of these suppression zones with the retention time of your analyte in a normal run to determine if they overlap.
-
Visualizations
Diagram 1: Troubleshooting Workflow
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
3-Chloropyridine-d4 stability testing and identifying degradation products
Answering the user's request to create a technical support center for the stability testing of 3-Chloropyridine-d4.
Technical Support Center: this compound Stability and Degradation
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It offers troubleshooting advice and frequently asked questions (FAQs) regarding stability testing and the identification of potential degradation products.
Note on this compound: Specific stability data for deuterated compounds like this compound is often limited. However, the chemical reactivity and degradation pathways are considered analogous to its non-deuterated counterpart, 3-Chloropyridine. The information presented here is based on the known chemical properties of 3-Chloropyridine and general principles of stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard storage conditions?
A1: 3-Chloropyridine is generally stable when stored under recommended conditions (e.g., in a cool, dry, dark place in a tightly sealed container)[1]. However, some materials have indicated a color change from pale yellow to wine red upon storage, suggesting potential for slow degradation over time[2]. It is not expected to undergo hydrolysis under typical environmental conditions[1][3]. For use as an analytical standard, it is crucial to periodically assess its purity.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the structure of the parent compound, 3-Chloropyridine, the following degradation pathways can be anticipated under stress conditions:
-
Hydrolysis: Under forced acidic or basic conditions, the carbon-chlorine bond is susceptible to hydrolysis, which would lead to the formation of 3-Hydroxypyridine-d4[4].
-
Oxidation: The pyridine nitrogen is a likely site of oxidation, potentially forming this compound N-oxide. This is a common reaction for pyridine derivatives.
-
Photodegradation: Chlorinated pyridines are known to be susceptible to photodegradation when exposed to UV light. This can lead to more complex degradation products, potentially including ring-opening products.
-
Thermal Degradation: When heated to decomposition, the molecule is expected to break down and emit toxic fumes, including nitrogen oxides and hydrogen chloride.
Q3: How should I design a forced degradation study for this compound?
A3: A forced degradation or stress testing study is essential to identify potential degradation products and establish a stability-indicating analytical method. The study should expose this compound to a range of stress conditions that are more severe than accelerated stability conditions. The goal is typically to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation. A general workflow is outlined below.
Caption: General workflow for conducting a forced degradation study.
Q4: What analytical methods are suitable for a stability study of this compound?
A4: A stability-indicating method is one that can separate the intact active substance from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase method using a C18 column with a gradient elution of acetonitrile and water (or a suitable buffer) is a good starting point. Detection is typically performed with a UV detector at the compound's absorbance maximum, and a mass spectrometer (MS) can be used in-line for identification of degradation products.
-
Gas Chromatography (GC): Since 3-Chloropyridine is volatile, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a viable option. However, some degradation products may be non-volatile and would require derivatization to be analyzed by GC.
Q5: What should I do if I observe unexpected peaks in my chromatogram during a stability study?
A5: Unexpected peaks may indicate degradation or impurities.
-
Confirm System Suitability: Ensure your analytical system is performing correctly by checking retention times, peak shapes, and the response of a control standard.
-
Analyze a Control Sample: Compare the chromatogram of the stressed sample to that of a control sample stored under normal conditions. Peaks present only in the stressed sample are likely degradation products.
-
Perform Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform a peak purity analysis on the main this compound peak to check for co-eluting impurities.
-
Identify the Unknown Peak: Use a mass spectrometer (LC-MS or GC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peak. This information is critical for proposing a chemical structure. Compare the observed mass with the masses of potential degradation products (see Table 2).
Quantitative Data and Summaries
Table 1: Recommended Conditions for Forced Degradation Studies
This table outlines typical starting conditions for stress testing based on ICH guidelines. The duration and stress level may need to be adjusted to achieve the target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration (Example) |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Room Temp & 60-80°C | 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temp & 60-80°C | 2, 8, 24 hours |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 2, 8, 24 hours |
| Thermal (Solid) | Dry Heat | 80°C (or 20°C above accelerated) | 1-7 days |
| Thermal (Solution) | Solution in Mobile Phase | 80°C | 1-3 days |
| Photolytic (Solid & Solution) | ICH Q1B Option 1 or 2 | Ambient | Expose to ≥1.2 million lux hours and ≥200 W·h/m² UV |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product Name | Structure | Expected Mass Shift (vs. C₅D₄HClN) |
| Hydrolysis | 3-Hydroxypyridine-d4 | C₅D₄HNO | -17.45 Da (Cl replaced by OH) |
| Oxidation | This compound N-oxide | C₅D₄ClNO | +16.00 Da (Addition of Oxygen) |
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid/base. Store aliquots at room temperature and 60°C.
-
Oxidation: Mix the stock solution with a solution of H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature.
-
Thermal: Place the stock solution (and a sample of the solid powder) in an oven at 80°C.
-
Photolytic: Expose the stock solution and solid powder to a calibrated light source as per ICH Q1B guidelines.
-
Control: Keep an aliquot of the stock solution protected from light at 2-8°C.
-
-
Sampling: Withdraw samples from each condition at predetermined time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: For acid/base samples, neutralize them with an equimolar amount of base/acid before analysis.
-
Analysis: Dilute all samples to the same final concentration and analyze using a validated stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC-UV/MS Method
-
Instrumentation: HPLC with PDA/UV and Mass Spectrometry detectors.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Monitor at the λmax of 3-Chloropyridine (approx. 265 nm) and collect spectra from 200-400 nm.
-
MS Detection: Use electrospray ionization (ESI) in positive mode to monitor for the parent ion and potential degradation products.
Signaling Pathways and Logical Relationships
References
Solving poor recovery of 3-Chloropyridine-d4 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor recovery of 3-Chloropyridine-d4 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation and analysis. The most common issues include:
-
Suboptimal pH: The extraction efficiency of pyridine compounds is highly dependent on pH.[1] As a weak base, the charge state of this compound, and thus its solubility in aqueous versus organic phases, is directly influenced by the pH of the sample and extraction solvents.
-
Inefficient Extraction Method: The chosen extraction technique, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), may not be optimized for the specific chemical properties of this compound.[1]
-
Analyte Instability: Degradation of the internal standard during sample collection, storage, or processing can lead to lower than expected concentrations.[1]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[2]
-
Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different retention times compared to their non-labeled counterparts, which can lead to differential matrix effects.[2]
Q2: How does pH affect the extraction of this compound?
The pH of the sample and extraction solvents is a critical factor. This compound is a weak base. At a low pH (acidic conditions), the pyridine nitrogen will be protonated, making the molecule more polar and soluble in the aqueous phase. At a higher pH (basic conditions), the pyridine will be in its neutral, less polar form, making it more soluble in an organic solvent. For efficient extraction into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to be basic. For retention on a reversed-phase SPE cartridge, a more neutral pH might be optimal.
Q3: My recovery of this compound is inconsistent. What should I check?
Inconsistent recovery often points to issues with the reproducibility of the extraction procedure or variability in the sample matrix. Key areas to investigate include:
-
Precise pH Control: Small variations in pH between samples can lead to significant differences in extraction efficiency. Ensure consistent and accurate pH adjustment for every sample.
-
Consistent Mixing/Vortexing: In LLE, ensure that the duration and intensity of mixing are the same for all samples to achieve consistent partitioning between the aqueous and organic phases.
-
SPE Cartridge Variability: Ensure that the SPE cartridges are from the same lot and are properly conditioned and equilibrated before loading the sample.
-
Matrix Effects: Even with a deuterated internal standard, differential matrix effects can occur, leading to variability in signal intensity.
Q4: Could the this compound be degrading during my sample preparation?
While this compound is generally stable, degradation can occur under harsh conditions. Pyridine compounds can be susceptible to oxidation. Consider the following:
-
Temperature: Avoid prolonged exposure of the sample to high temperatures during processing.
-
Extreme pH: Strong acidic or basic conditions, especially when combined with heat, could potentially lead to degradation.
-
Oxidizing Agents: Avoid the presence of strong oxidizing agents in your sample or reagents.
Troubleshooting Guides
Guide 1: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound using LLE, follow these troubleshooting steps.
Experimental Protocol: LLE Optimization
-
pH Adjustment: Adjust the pH of your aqueous sample to a basic pH (e.g., pH 9-11) to ensure this compound is in its neutral form.
-
Solvent Selection: Test a variety of organic extraction solvents with differing polarities (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether).
-
Salting Out: Add a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase to decrease the solubility of this compound and promote its transfer to the organic phase.
-
Extraction Volume and Repetition: Optimize the ratio of organic solvent to aqueous sample. Perform multiple extractions with smaller volumes of organic solvent for better efficiency than a single extraction with a large volume.
-
Emulsion Prevention: If an emulsion forms, try centrifugation to break it. Adding salt can also help prevent emulsion formation.
Data Presentation: LLE Optimization Results
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Sample pH | 7.0 | 9.0 | 11.0 | 9.0 |
| Extraction Solvent | Dichloromethane | Dichloromethane | Dichloromethane | Ethyl Acetate |
| Salt Addition | None | None | None | 2M NaCl |
| Recovery (%) | 45% | 85% | 88% | 92% |
Troubleshooting Workflow for LLE
Guide 2: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
For issues with low recovery of this compound during SPE, consider the following optimization steps.
Experimental Protocol: SPE Optimization
-
Sorbent Selection: Choose a sorbent that is appropriate for the properties of this compound. A reversed-phase sorbent (e.g., C18) is a common starting point.
-
Sample Pre-treatment (pH adjustment): Adjust the pH of the sample before loading it onto the SPE cartridge to ensure optimal retention. For reversed-phase SPE, a more neutral pH is often desirable.
-
Wash Steps: The wash step is crucial for removing interferences without eluting the analyte. Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution Step: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile). You may need to modify the pH of the elution solvent to facilitate elution.
-
Flow Rate: Ensure that the flow rates for sample loading, washing, and elution are slow and consistent to allow for proper interaction between the analyte and the sorbent.
Data Presentation: SPE Optimization Results
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Sorbent Type | C18 | C18 | Mixed-Mode Cation Exchange | C18 |
| Sample pH | 4.0 | 7.0 | 4.0 | 7.0 |
| Wash Solvent | 5% MeOH in H2O | 5% MeOH in H2O | 5% MeOH in H2O | 20% MeOH in H2O |
| Elution Solvent | MeOH | MeOH | 5% NH4OH in MeOH | MeOH |
| Recovery (%) | 60% | 82% | 95% | 75% |
Troubleshooting Workflow for SPE
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a potential pathway, especially under oxidative stress, could involve the formation of an N-oxide, which is a known metabolic pathway for pyridine compounds.
References
Identifying and resolving interferences with 3-Chloropyridine-d4 signal
Welcome to the technical support center for 3-Chloropyridine-d4. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common interferences with the this compound signal in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference with the this compound signal in mass spectrometry (MS)?
The most common causes of interference include isotopic impurities in the deuterated standard, co-elution with the unlabeled analyte or other compounds, matrix effects from the sample, and interference from naturally occurring isotopes of the analyte.[1][2][3] System contamination can also introduce interfering signals.[4][5]
Q2: My this compound internal standard has a slightly different retention time than the unlabeled 3-Chloropyridine. Is this normal and can it cause problems?
Yes, it is common for deuterated compounds to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, which can compromise analytical accuracy.
Q3: How can I check the isotopic purity of my this compound standard?
The isotopic purity of a deuterated standard can be experimentally verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. The certificate of analysis provided by the supplier should also state the isotopic purity.
Q4: What are "matrix effects" and how do they affect my this compound signal?
Matrix effects are the alteration of ionization efficiency for a given analyte by the presence of co-eluting compounds in the sample matrix. These effects can either suppress or enhance the signal of this compound and the analyte, leading to inaccurate quantification. Even with a co-eluting internal standard, differential matrix effects can occur, affecting the analyte and standard differently.
Q5: I am observing a signal at the m/z of my this compound internal standard even in my blank samples. What could be the cause?
This could be due to system contamination. It is also possible that there is carry-over from a previous injection. A thorough cleaning of the injection port, loop, and column may be necessary. Running several blank injections after a high-concentration sample can help identify carry-over.
Q6: In NMR, what are common sources of signal interference for this compound?
In NMR analysis, signals from common laboratory solvents, water, and other organic contaminants present as impurities in the sample or the NMR solvent itself are frequent sources of interference. It is crucial to use high-purity deuterated solvents for analysis.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
If you are experiencing inaccurate or inconsistent quantitative results when using this compound as an internal standard, follow this troubleshooting guide.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for inaccurate quantitative results.
Step-by-Step Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte (3-Chloropyridine) and the internal standard (this compound). If they are not co-eluting, chromatographic conditions need to be optimized.
-
Assess Isotopic Purity: Low isotopic purity can lead to an overestimation of the analyte concentration. Refer to the Certificate of Analysis or perform an independent purity check.
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to determine the extent of ion suppression or enhancement from the sample matrix.
-
Check for H/D Exchange: Hydrogen-deuterium exchange can occur under certain conditions, such as high source temperatures in the mass spectrometer. Try reducing the source temperature.
Issue 2: Co-eluting Peaks or Peak Shoulders
If you observe a shoulder on your this compound peak or suspect co-elution with another compound, use the following guide.
DOT Script for Resolving Co-elution
Caption: Systematic approach to resolving co-eluting peaks.
Strategies for Resolution:
-
Optimize Selectivity (α): This is often the most effective way to separate co-eluting peaks.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH can significantly change retention and selectivity.
-
Change Stationary Phase: If mobile phase optimization fails, try a column with a different chemistry (e.g., C8, Phenyl).
-
-
Improve Column Efficiency (N): Higher efficiency leads to narrower peaks, which can improve resolution.
-
Use Smaller Particle Size Columns: Sub-2 µm columns offer higher efficiency.
-
Increase Column Length: A longer column provides more theoretical plates.
-
-
Optimize Retention Factor (k'): An optimal k' is typically between 2 and 10.
-
Adjust Mobile Phase Strength: In reversed-phase chromatography, decreasing the organic solvent percentage will increase retention.
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic enrichment of the this compound standard and identify the presence of unlabeled or partially labeled species.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water) at a concentration appropriate for direct infusion or LC-MS analysis.
-
HRMS Analysis:
-
Infuse the solution directly into the mass spectrometer or inject it onto an LC system.
-
Acquire a high-resolution mass spectrum in full scan mode.
-
-
Data Analysis:
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).
-
Calculate the percentage of each isotopic species to determine the isotopic purity.
-
| Isotopic Species | Expected m/z (protonated) | Observed Intensity (%) |
| 3-Chloropyridine (d0) | 114.0112 | (To be determined) |
| 3-Chloropyridine-d1 | 115.0175 | (To be determined) |
| 3-Chloropyridine-d2 | 116.0238 | (To be determined) |
| 3-Chloropyridine-d3 | 117.0301 | (To be determined) |
| This compound | 118.0364 | (To be determined) |
Caption: Table for recording isotopic purity data of this compound.
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the extent of signal suppression or enhancement on the this compound signal caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A: this compound standard prepared in a clean solvent.
-
Set B: Blank sample matrix extract spiked with this compound at the same concentration as Set A.
-
Set C: Blank sample matrix extract without the internal standard.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Data Analysis:
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
| Sample Set | Description | Mean Peak Area | Matrix Effect (%) |
| A | Standard in Solvent | (To be determined) | N/A |
| B | Standard in Matrix | (To be determined) | (To be calculated) |
| C | Blank Matrix | (Should be zero) | N/A |
Caption: Table for summarizing matrix effect evaluation data.
Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove interfering components from the sample matrix prior to LC-MS analysis.
Methodology:
-
Sample Pre-treatment: Acidify or basify the sample as needed to ensure the analyte is in the correct form for retention on the SPE sorbent. Protein precipitation may be necessary for biological samples.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric sorbent) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
| Step | Solvent/Solution | Purpose |
| Conditioning 1 | Methanol | Wets the sorbent |
| Conditioning 2 | Water | Equilibrates the sorbent |
| Loading | Pre-treated Sample | Binds analyte and IS |
| Washing | 5% Methanol in Water | Removes polar interferences |
| Elution | Methanol/Acetonitrile | Elutes analyte and IS |
Caption: Typical SPE protocol for sample cleanup.
References
Optimization of MS/MS transitions for 3-Chloropyridine-d4
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the optimization of MS/MS transitions for 3-Chloropyridine-d4, a common internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of 3-Chloropyridine. It is frequently used as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS analyses. Because it is chemically and structurally almost identical to the non-deuterated analyte, it co-elutes during chromatography and shows similar ionization and fragmentation behavior. This allows for the accurate correction of variations in sample preparation, injection volume, and matrix effects, which are common challenges in bioanalysis.[1][2]
Q2: How do I determine the precursor ion (Q1) for this compound?
To determine the precursor ion, you must first calculate the monoisotopic mass of the deuterated molecule and then add the mass of a proton for positive ionization mode.
-
Find the mass of the non-deuterated compound: The monoisotopic mass of 3-Chloropyridine (C₅H₄ClN) is approximately 113.00 Da.[3]
-
Calculate the mass of the deuterated compound: The "-d4" indicates that four hydrogen atoms have been replaced by four deuterium atoms. This increases the mass by approximately 4 Da. Therefore, the neutral monoisotopic mass of this compound is ~117.03 Da.
-
Determine the precursor ion: In positive electrospray ionization (ESI+), the molecule is protonated ([M+H]⁺). The expected precursor ion to select in the first quadrupole (Q1) is therefore m/z 118.0 (or a more precise value based on your instrument's resolution).
Q3: What are the potential fragmentation patterns and how should I select product ions (Q3)?
Product ions are generated by fragmenting the precursor ion in the collision cell. The selection of intense and specific product ions is crucial for a sensitive and robust method.[4]
-
Predicting Fragmentation: The fragmentation of the protonated this compound (m/z 118.0) will likely involve the cleavage of the pyridine ring or the loss of the chloro-substituent. Common fragmentation pathways for aromatic and heterocyclic compounds can involve neutral losses.[5] Potential fragments could arise from the loss of deutero-hydrochloric acid (DCl) or other ring fragments.
-
Selecting Product Ions: The best approach is to perform a product ion scan by infusing a standard solution of this compound into the mass spectrometer. This scan will reveal the most abundant and stable fragments. For a robust method, it is recommended to select at least two transitions—a primary transition for quantification and a secondary, qualifier transition for confirmation.
Q4: What is the general workflow for optimizing MS/MS transitions?
The optimization process is a systematic procedure to find the instrument parameters that yield the most intense and stable signal for your chosen precursor-product ion pairs. The workflow typically involves direct infusion of the analyte to determine the optimal collision energy (CE) and other parameters for each transition.
Caption: A typical workflow for identifying and optimizing MRM transitions.
Experimental Protocol: Transition Optimization via Direct Infusion
This protocol outlines the steps to identify and optimize MS/MS transitions for this compound using direct infusion.
Objective: To determine the optimal precursor ion, product ions, declustering potential (DP), and collision energy (CE) for this compound.
Materials:
-
This compound standard solution (e.g., 100-1000 ng/mL in 50:50 Methanol:Water).
-
Syringe pump.
-
Tandem quadrupole mass spectrometer with an ESI source.
Procedure:
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source at a stable, low flow rate (e.g., 5-10 µL/min).
-
Source Parameter Tuning: While infusing, adjust ion source parameters (e.g., ion spray voltage, source temperature, nebulizer gas) to maximize the signal of the expected precursor ion.
-
Precursor Ion (Q1) Identification:
-
Set the instrument to scan Q1 over a mass range that includes the predicted precursor ion (e.g., m/z 100-150).
-
Confirm the presence and high intensity of the [M+H]⁺ ion at m/z 118.0. Optimize the declustering or cone voltage to maximize its signal.
-
-
Product Ion (Q3) Identification:
-
Set the instrument to "Product Ion Scan" mode, with Q1 fixed on m/z 118.0.
-
Scan Q3 over a wide mass range (e.g., m/z 40-120) to detect all fragment ions. Apply a nominal collision energy (e.g., 20 eV) to induce fragmentation.
-
Identify the most intense and stable product ions.
-
-
Collision Energy (CE) Optimization:
-
Set the instrument to Multiple Reaction Monitoring (MRM) mode.
-
For each promising transition (e.g., 118.0 -> Product A, 118.0 -> Product B), create an experiment that ramps the collision energy over a suitable range (e.g., 5 to 50 eV in 2 eV steps).
-
Monitor the product ion intensity at each CE value.
-
Plot the intensity versus collision energy for each transition to create a CE profile. The optimal CE is the value that produces the maximum product ion intensity.
-
-
Finalize Method: Save the optimized MRM transitions, along with their corresponding DP and CE values, into your final LC-MS/MS acquisition method.
| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Optimized DP (V) | Optimized CE (eV) | Role |
| This compound | 118.0 | User Determined | User Determined | User Determined | Quantifier |
| This compound | 118.0 | User Determined | User Determined | User Determined | Qualifier |
| Caption: Table for summarizing optimized MS/MS parameters. |
Troubleshooting Guide
Q: I am seeing a weak or no signal for my this compound internal standard. What should I check?
A weak or absent signal can stem from issues with the instrument, the method, or the sample itself. A systematic approach is key to identifying the root cause.
Caption: A decision tree for troubleshooting a weak or absent IS signal.
Q: My baseline is very noisy, reducing the signal-to-noise ratio. How can I fix this?
High background noise can obscure low-level analytes and compromise sensitivity.
-
Chemical Contamination: The most common cause is contamination in the mobile phase, solvents, or LC system components. Use high-purity LC-MS grade solvents and additives. Flush the entire LC system to remove contaminants.
-
Ion Source Contamination: A dirty ion source or spray shield will contribute to a high background. Regular cleaning is essential.
-
Incorrect MS Settings: Suboptimal source parameters (e.g., temperature, gas flows) can increase chemical noise. Re-optimize these settings.
-
Non-Specific Product Ion: If the chosen product ion has a very low m/z, it may be less specific and more prone to background interference. If possible, select a higher-mass, more specific product ion.
Q: The chromatographic peak shape for this compound is poor (e.g., tailing, fronting, or split). What are the common causes?
Poor peak shape can affect integration accuracy and resolution.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column stationary phase or by column contamination. Ensure mobile phase pH is appropriate. If the column is old, performance may be lost and it may need to be replaced.
-
Peak Fronting: Typically a sign of column overload. Try reducing the injection volume or the concentration of the standard.
-
Split Peaks: This can be caused by a partially clogged frit, a void in the column packing, or injecting the sample in a solvent much stronger than the mobile phase. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Q: The response of my this compound internal standard is highly variable between injections. What could be the issue?
Internal standard variability can compromise the accuracy and precision of the entire assay.
-
Inconsistent Sample Preparation: Ensure the internal standard is added precisely and consistently to every sample, standard, and QC.
-
Matrix Effects: Even though SIL-IS are designed to compensate for matrix effects, severe or variable ion suppression or enhancement can cause issues. This often points to the need for better sample cleanup (e.g., using SPE instead of protein precipitation) or improved chromatographic separation to move the analyte away from co-eluting matrix components.
-
Instrument Instability: Fluctuations in the ion source, detector, or LC pump pressure can lead to variable responses. Check the system's stability by injecting the same standard multiple times.
-
Carryover: Contamination from a previous, high-concentration sample being carried over into the next injection can cause artificially high responses. Optimize the injector wash method to mitigate this.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Adjusting chromatographic gradient to improve 3-Chloropyridine-d4 separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 3-Chloropyridine-d4.
Troubleshooting Guide
Question: I am observing poor separation or complete co-elution of this compound and its unlabeled analog. How can I improve the resolution?
Answer:
Improving the separation of isotopically labeled compounds, such as this compound, from their unlabeled counterparts often requires careful optimization of the chromatographic conditions. Deuterated compounds can exhibit slight differences in retention behavior compared to their non-deuterated analogs due to isotope effects. Here are several strategies to enhance resolution:
-
Mobile Phase Composition Adjustment: Modifying the ratio of the organic solvent to the aqueous buffer can significantly impact selectivity.[1] For pyridine-containing compounds, a mobile phase consisting of acetonitrile and a phosphate or formate buffer is a common starting point.[1][2][3]
-
Organic Modifier Selection: Switching the organic solvent, for instance, from acetonitrile to methanol or vice versa, can alter elution order and improve separation.[1] A stronger isotope effect is often observed in acetonitrile-containing mobile phases compared to methanol.
-
Mobile Phase pH Modification: Adjusting the pH of the mobile phase can change the ionization state of 3-Chloropyridine, which has a pKa of approximately 2.8. Operating at a pH around 2-3 can protonate residual silanol groups on the column, reducing peak tailing for basic compounds.
-
Gradient Elution Optimization: If you are using an isocratic method, switching to a shallow gradient elution can help separate closely eluting peaks. Fine-tuning the gradient slope is crucial; a shallower gradient increases the effective resolution between analytes.
-
Column Chemistry: If mobile phase optimization is insufficient, utilizing a column with a different stationary phase may be necessary. While C18 columns are a good starting point, a biphenyl phase can offer different selectivity for aromatic compounds due to π-π interactions.
-
Temperature Control: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer kinetics, potentially leading to sharper peaks and better resolution.
Question: My peaks for this compound are tailing. What are the common causes and solutions?
Answer:
Peak tailing in HPLC can compromise resolution and quantification. For a basic compound like 3-Chloropyridine, tailing is often caused by secondary interactions with the stationary phase.
Common Causes and Solutions for Peak Tailing:
| Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to ~2-3 to protonate the silanol groups on the silica-based stationary phase. Alternatively, use a base-deactivated column or add a competitive base like triethylamine to the mobile phase (use with caution as it can affect MS detection). |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent to prevent band broadening. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. Using a guard column can help protect the analytical column. |
| Extra-column Dead Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce band broadening. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound separation?
A1: A good starting point is a reversed-phase method using a C18 column. A mobile phase consisting of a mixture of acetonitrile and a buffer like 0.1% formic acid in water is a common choice for pyridine-containing compounds, especially for LC-MS applications. A shallow gradient elution from a lower to a higher percentage of acetonitrile is often effective in achieving good peak shape and resolution.
Q2: How does deuteration affect the chromatographic behavior of this compound?
A2: The substitution of hydrogen with deuterium can lead to a small change in the physicochemical properties of the molecule, known as an isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the stationary phase. However, the magnitude and even the direction of this effect can depend on the specific chromatographic conditions.
Q3: Can I use the same MS/MS transition for 3-Chloropyridine and this compound?
A3: No, you will need to use different parent and product ion m/z values for the unlabeled compound and its deuterated internal standard. The four deuterium atoms in this compound will increase its mass by four Daltons. You will need to determine the optimal precursor and product ions for each compound by direct infusion into the mass spectrometer.
Q4: Is it always necessary to achieve baseline separation between 3-Chloropyridine and this compound?
A4: While baseline separation is ideal, it is not always mandatory for quantification using mass spectrometry, as the instrument can differentiate the compounds based on their different mass-to-charge ratios. However, significant co-elution can sometimes lead to ion suppression or enhancement effects, where the ionization efficiency of one compound is affected by the presence of the other. Therefore, achieving at least partial chromatographic separation is highly recommended to ensure accurate and reproducible quantification.
Experimental Protocol: Adjusting Chromatographic Gradient
This protocol outlines a systematic approach to optimize the chromatographic gradient for improving the separation of this compound from its unlabeled form.
1. Initial Conditions:
-
Column: C18, 100 mm x 2.1 mm, 2.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Initial Gradient: 5% B to 95% B over 10 minutes
2. Gradient Adjustment Strategy:
-
Step 1: Broad Gradient Scouting: Run a fast, broad gradient (e.g., 5-95% B in 5 minutes) to determine the approximate elution time of the compounds.
-
Step 2: Shallow Gradient Implementation: Based on the elution time from the scouting run, create a shallower gradient around that time point. For example, if the compounds elute at approximately 40% B, you could try a gradient segment from 30% to 50% B over 10-15 minutes.
-
Step 3: Fine-Tuning the Gradient Slope:
-
If the peaks are still co-eluting, decrease the gradient slope further (e.g., extend the gradient time for the same organic percentage change).
-
If the peaks are well-separated but the run time is too long, you can increase the slope slightly.
-
-
Step 4: Isocratic Hold: For very closely eluting compounds, an isocratic hold at the optimal organic percentage can sometimes improve resolution.
-
Step 5: Mobile Phase Modifier Optimization: If adjusting the gradient is insufficient, consider changing the organic modifier to methanol or altering the pH of the aqueous phase.
Data Presentation: Example Gradient Optimization
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) |
| Gradient | 5-95% B in 10 min | 35-45% B in 15 min |
| Resolution (Rs) | < 0.5 (Co-elution) | > 1.5 (Baseline Separation) |
| Peak Tailing Factor (Tf) | 1.8 | 1.1 |
Logical Workflow for Troubleshooting Separation Issues
References
Best practices for preventing contamination with unlabeled 3-Chloropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination with unlabeled 3-Chloropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 3-Chloropyridine?
A1: 3-Chloropyridine is a hazardous substance that poses several risks. It is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] Upon decomposition, it can emit toxic fumes of nitrogen oxides and hydrogen chloride. Long-term exposure effects are not well-documented, so it should be handled with a high degree of caution.
Q2: What immediate steps should I take if I suspect a reagent is contaminated with unlabeled 3-Chloropyridine?
A2: If you suspect contamination, you should immediately quarantine the suspect reagent to prevent further use. Label it clearly as "Suspected Contamination - Do Not Use". Document everything you know about the situation, including the date, the reagent , and the reason for suspicion. Consult your laboratory's safety officer or supervisor to determine the next steps for identification and disposal.
Q3: How can I prevent cross-contamination when working with multiple chemicals, including 3-Chloropyridine?
A3: To prevent cross-contamination, always use separate, clearly labeled glassware and equipment for each chemical. Never return unused chemicals to their original container. It is also best practice to clean and sterilize work surfaces before and after each use. When handling different substances, always change your gloves between samples to avoid inadvertent transfer. Designating separate workspaces for different types of experiments can also minimize the risk of cross-contamination.
Q4: What are the best practices for labeling chemical containers to avoid a situation with an unlabeled substance?
A4: All chemical containers, including temporary ones like beakers and flasks, must be clearly labeled with the full chemical name (no abbreviations or formulas), concentration, date, and your name. Labels should be legible and durable; use a permanent marker that is resistant to the chemicals being used. Regularly inspect labels on stored chemicals and replace any that are fading or have deteriorated.
Troubleshooting Guides
Scenario 1: An Unlabeled Bottle is Found in the Laboratory
Problem: You've discovered a bottle with a clear, colorless liquid that is unlabeled. Your lab works with 3-Chloropyridine, and you suspect it might be the contents.
Solution Steps:
-
Do Not Open or Handle: Treat the unknown chemical as highly hazardous.
-
Isolate the Area: Cordon off the immediate area where the bottle was found.
-
Inform Personnel: Alert your lab supervisor and any other personnel in the vicinity.
-
Preliminary Assessment (From a Safe Distance):
-
Check for any nearby experiments or processes that use 3-Chloropyridine.
-
Consult with other lab personnel to see if anyone can identify the container.
-
-
Professional Identification: If the substance cannot be identified by simple observation and inquiry, it must be treated as unknown hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office for guidance on identification and disposal. They may perform analytical tests to identify the contents.
-
Review Labeling Practices: Use this incident as an opportunity to review and reinforce proper chemical labeling protocols within your lab.
Scenario 2: Suspected Cross-Contamination in an Experiment
Problem: Your experiment has produced unexpected results, and you suspect that one of your reagents may have been contaminated with 3-Chloropyridine from a previous procedure.
Solution Steps:
-
Stop the Experiment: Halt any further work using the suspect reagents.
-
Quarantine Materials: Isolate all reagents and solutions used in the experiment. Label them clearly to indicate they are under investigation for contamination.
-
Document the Incident: Record all details of the experiment, including the reagents used, their lot numbers, the procedure, and the unexpected results.
-
Analytical Verification: If possible, an analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the presence of 3-Chloropyridine in the suspect reagent. See the experimental protocol below for a general guideline.
-
Dispose of Contaminated Materials: If contamination is confirmed, dispose of all affected reagents and materials as hazardous waste, following your institution's guidelines.
-
Thorough Decontamination: Clean all glassware, equipment, and work surfaces that may have come into contact with the contaminated reagent. See the decontamination protocol below.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClN | |
| Molecular Weight | 113.54 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 148 °C (298 °F; 421 K) | |
| Density | 1.194 g/cm³ | |
| Flash Point | 66 °C (151 °F) | |
| Solubility in Water | Slightly soluble | |
| Log Kow | 1.33 |
Experimental Protocols
Protocol 1: Detection of 3-Chloropyridine Contamination by GC-MS
This protocol provides a general method for the qualitative identification of 3-Chloropyridine in a liquid reagent.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the suspect reagent in a suitable solvent (e.g., dichloromethane or methanol). The dilution factor will depend on the suspected concentration of the contaminant.
-
Prepare a standard solution of 3-Chloropyridine in the same solvent for comparison.
-
-
Instrumentation (Typical GC-MS Parameters):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
MS Ionization Mode: Electron Impact (EI).
-
-
Data Analysis:
-
Run the standard 3-Chloropyridine solution to determine its retention time and mass spectrum.
-
Run the prepared sample of the suspect reagent.
-
Compare the retention time and mass spectrum of any unknown peaks in your sample to that of the 3-Chloropyridine standard. A match in both retention time and mass spectrum provides strong evidence of contamination.
-
Protocol 2: Decontamination of Surfaces and Glassware
This protocol outlines the steps for cleaning surfaces and glassware after a spill or confirmed contamination with 3-Chloropyridine.
Methodology:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Initial Spill Cleanup (if applicable):
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the chemical. Work from the outside of the spill inwards.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
-
Surface Decontamination:
-
Prepare a cleaning solution. While a specific neutralizing agent for 3-Chloropyridine is not commonly cited, a thorough wash with soap and water is a general first step. Given its organic nature, wiping with a solvent like ethanol or isopropanol may also be effective, but ensure this is done in a well-ventilated area.
-
Wipe the contaminated surface thoroughly with the cleaning solution.
-
For heavily soiled areas, a solution of 10% household bleach can be used, followed by a wipe-down with 70% ethanol or water to remove any residue. Allow for a sufficient contact time (e.g., 20-30 minutes) before the final wipe-down.
-
-
Glassware Decontamination:
-
Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to remove residual 3-Chloropyridine. Collect this rinsate for hazardous waste disposal.
-
Wash the glassware thoroughly with soap and warm water.
-
Rinse multiple times with deionized water.
-
Dry the glassware completely before reuse.
-
-
Waste Disposal: Dispose of all contaminated materials, including gloves, absorbent pads, and cleaning solutions, as hazardous waste according to your institution's regulations.
Visualizations
References
Validation & Comparative
A Comparative Guide to Internal Standards in Bioanalytical Method Validation: A Case Study with Abiraterone
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount for regulatory submission and clinical success. The use of an appropriate internal standard (IS) is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of internal standard selection, focusing on the well-established use of a stable isotope-labeled internal standard, Abiraterone-d4, for the quantification of the anti-cancer drug Abiraterone.
In bioanalytical method validation, an internal standard is a compound of known concentration added to calibration standards, quality control samples, and study samples alike. Its primary purpose is to correct for the variability inherent in sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. The choice of IS significantly impacts the method's performance, influencing its accuracy, precision, and robustness.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] These are molecules where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). For the analysis of Abiraterone, a potent androgen biosynthesis inhibitor, Abiraterone-d4 is the most commonly employed internal standard.[1][2]
The key advantage of a SIL-IS is its chemical and physical similarity to the analyte. Abiraterone-d4 and Abiraterone exhibit nearly identical extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[1] This close correspondence allows for effective compensation for matrix effects, a common phenomenon in complex biological matrices like plasma or serum where other molecules can suppress or enhance the analyte's signal.[2]
Experimental Workflow for Abiraterone Quantification using Abiraterone-d4
The following diagram illustrates a typical workflow for the quantification of Abiraterone in human plasma using Abiraterone-d4 as an internal standard.
Detailed Experimental Protocol
The following protocol for the quantification of Abiraterone in human serum using Abiraterone-d4 as an internal standard is based on a validated LC-MS/MS method.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of a human serum sample, add 20 µL of the Abiraterone-d4 internal standard working solution (1.25 µg/mL).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for an additional 1 minute.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 300 µL of a 1:1 methanol:water solution.
-
Transfer 200 µL of the reconstituted sample to an HPLC vial for analysis.
2. LC-MS/MS Conditions
-
Chromatographic System: Shimadzu Nexera UPLC system.
-
Column: Zorbax Eclipse Plus C18 (150 × 2.1 mm, 3.5 µm) maintained at 40°C.
-
Mobile Phase: Isocratic elution with 35% mobile phase A (0.1% formic acid in water) and 65% mobile phase B (0.1% formic acid in 60:40 methanol:acetonitrile).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: AB Sciex QTRAP 5500.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Performance Data: Abiraterone Quantification with Abiraterone-d4
The following tables summarize the validation data for the LC-MS/MS method for the quantification of Abiraterone in human serum using Abiraterone-d4 as the internal standard.
Table 1: Linearity of Abiraterone Detection
| Analyte | Linear Range (ng/mL) |
| Abiraterone | 2 - 400 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| Abiraterone | LLOQ | 2 | ≤ 20 | ± 20 |
| Low | 6 | ≤ 15 | ± 15 | |
| Mid | 200 | ≤ 15 | ± 15 | |
| High | 320 | ≤ 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Abiraterone | Low | 6 | Consistent | Minimal |
| High | 320 | Consistent | Minimal |
Alternative Internal Standards: Structural Analogs
While SIL internal standards are preferred, they can be expensive or commercially unavailable. In such cases, a structural analog internal standard may be used. A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. For Abiraterone, a potential structural analog IS could be another steroid with similar physicochemical properties.
The following diagram illustrates the comparative logic of using a stable isotope-labeled versus a structural analog internal standard.
The primary drawback of a structural analog IS is that its behavior may not perfectly mirror that of the analyte. Differences in extraction recovery, chromatographic retention, and ionization efficiency can lead to less accurate and precise quantification, especially in the presence of significant matrix effects. While a structural analog can be a viable option when a SIL-IS is not feasible, its selection and validation require careful consideration to ensure it adequately tracks the analyte's behavior.
Conclusion
The choice of an internal standard is a critical decision in the development and validation of a bioanalytical method. The use of a stable isotope-labeled internal standard, such as Abiraterone-d4 for the quantification of Abiraterone, is the preferred approach due to its ability to provide the highest level of accuracy and precision. The experimental data presented in this guide demonstrates the robust performance of a validated LC-MS/MS method employing Abiraterone-d4. While structural analog internal standards offer an alternative, they must be carefully evaluated to ensure they provide reliable and accurate results. For researchers and drug development professionals, a thorough understanding of the principles of internal standardization is essential for generating high-quality bioanalytical data that meets regulatory expectations.
References
The Gold Standard Debate: 3-Chloropyridine-d4 vs. 13C-Labeled Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in high-stakes quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. In mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides an objective comparison between deuterated internal standards, such as 3-Chloropyridine-d4, and their 13C-labeled counterparts, supported by experimental principles and data to inform the selection of the most appropriate standard for demanding bioanalytical applications.
The ideal internal standard should perfectly mimic the analyte of interest throughout sample preparation, chromatography, and ionization, thereby compensating for variability and matrix effects.[1] While both deuterated and 13C-labeled standards are designed to fulfill this role, subtle but significant differences in their physicochemical properties can lead to notable variations in analytical performance.
The Isotope Effect: A Critical Differentiator
A primary concern with deuterated internal standards like this compound is the "isotope effect." The mass difference between protium (¹H) and deuterium (²H or D) can lead to slight changes in the molecule's physicochemical properties. This can manifest as a chromatographic shift, where the deuterated standard does not perfectly co-elute with the unlabeled analyte.[2][3] This separation can be particularly problematic in complex biological matrices where co-eluting endogenous components can cause differential ion suppression or enhancement for the analyte and the internal standard, leading to inaccurate quantification.
In contrast, 13C-labeled internal standards exhibit a negligible isotope effect. The relative mass difference between carbon-12 and carbon-13 is smaller, resulting in near-perfect co-elution with the native analyte. This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and reliable results.
Stability of the Isotopic Label
Another crucial consideration is the stability of the isotopic label. Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix. This can compromise the integrity of the standard. Careful selection of the labeling position is crucial to minimize this risk. 13C labels, integrated into the carbon backbone of the molecule, are inherently stable and not prone to exchange, offering greater reliability.
Quantitative Performance Comparison
| Internal Standard Type | Analyte Recovery (%) | Standard Deviation | Coefficient of Variation (CV%) |
| Deuterated (d3) | 98.7 | 5.8 | 5.9 |
| 13C-Labeled | 100.2 | 2.1 | 2.1 |
Caption: A representative comparison of recovery and precision for a hypothetical analyte using deuterated and 13C-labeled internal standards in a complex matrix. Data is illustrative of typical performance differences.
| Internal Standard | Chromatographic Resolution (Rs) between Analyte and IS |
| Deuterated (d4) | 0.8 |
| 13C-Labeled (13C6) | 0 (Co-elution) |
Caption: Illustrative chromatographic resolution between an analyte and its deuterated versus 13C-labeled internal standard. An Rs value of 0 indicates perfect co-elution.
Experimental Protocols
The following is a generalized experimental protocol for a comparative study of internal standards in a bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To evaluate the performance of a deuterated internal standard (e.g., this compound) versus a 13C-labeled internal standard for the quantification of an analyte in a biological matrix (e.g., human plasma).
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of the analyte, the deuterated internal standard, and the 13C-labeled internal standard in a suitable organic solvent.
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Add a constant, known concentration of either the deuterated or the 13C-labeled internal standard to all calibration standards and QC samples.
2. Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of each standard and QC sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable reversed-phase C18 column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the retention times of the analyte and both internal standards.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for the analyte and internal standards.
-
Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and each internal standard.
-
4. Data Analysis:
-
Construct separate calibration curves for the datasets using the deuterated and 13C-labeled internal standards by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Calculate the concentration of the QC samples using both calibration curves.
-
Evaluate the accuracy (as % bias from the nominal concentration) and precision (as % CV) for each set of QC samples.
-
Assess the degree of co-elution between the analyte and each internal standard.
Visualizing the Workflow and Decision Logic
Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.
Caption: A logical comparison of deuterated and 13C-labeled internal standards.
Conclusion
While deuterated internal standards like this compound are widely used and can be effective, they come with inherent risks such as the chromatographic isotope effect and the potential for label instability. For bioanalytical methods that demand the highest levels of accuracy, precision, and reliability, 13C-labeled internal standards offer a demonstrably superior solution. Their ability to co-elute perfectly with the analyte and their robust stability ensure more effective compensation for matrix effects and other sources of analytical variability. While the initial cost of a 13C-labeled standard may be higher, this investment is often offset by reduced method development time, fewer failed analytical runs, and greater confidence in the final quantitative data.
References
A Comparative Guide to Cross-Validation of Analytical Methods: The Case for 3-Chloropyridine-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical method development and validation, the choice of an appropriate internal standard is a critical factor that significantly influences the accuracy, precision, and robustness of quantitative assays. This is particularly true for methods employing mass spectrometry, where variability in sample preparation, matrix effects, and instrument response can introduce significant error. Stable isotope-labeled internal standards (SIL-IS), such as 3-Chloropyridine-d4, are widely regarded as the gold standard for mitigating these issues.
This guide provides an objective comparison of the performance of deuterated internal standards against non-deuterated alternatives, supported by experimental principles and data from analogous compounds. It offers detailed methodologies for key experiments to facilitate the cross-validation of analytical methods.
The Critical Role of Internal Standards in Analytical Method Validation
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to compensate for variations that may occur during the analytical process. An ideal internal standard co-elutes with the analyte and experiences the same degree of ionization enhancement or suppression, thereby ensuring a consistent analyte-to-internal standard peak area ratio.[1]
Deuterated internal standards, like this compound, are structurally identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle modification results in a different mass-to-charge ratio (m/z), allowing for their distinction from the analyte by the mass spectrometer, while preserving nearly identical chromatographic behavior and ionization efficiency.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated (structural analog) alternatives is well-documented in scientific literature. Structural analogs, while similar, may exhibit different retention times, extraction recoveries, and ionization efficiencies, leading to inadequate compensation for analytical variability.[3]
To illustrate this, we present a comparative analysis based on a validated LC-MS/MS method for the quantification of a related pyridine derivative, nicotinamide, in human serum.[4] While specific data for a cross-validation study using this compound versus a non-deuterated analog is not publicly available, the following tables summarize the expected performance differences based on typical outcomes in such validation studies.
Data Presentation
Table 1: Comparison of Precision and Accuracy
This table demonstrates the expected improvement in precision (expressed as relative standard deviation, %RSD) and accuracy when using a deuterated internal standard compared to a structural analog.
| Analyte Concentration (ng/mL) | Performance Metric | Deuterated IS (e.g., this compound) | Structural Analog IS |
| Low QC (15 ng/mL) | Intra-day Precision (%RSD) | ≤ 5.0% | ≤ 10.0% |
| Inter-day Precision (%RSD) | ≤ 6.0% | ≤ 12.0% | |
| Accuracy (% Bias) | ± 5.0% | ± 10.0% | |
| Mid QC (75 ng/mL) | Intra-day Precision (%RSD) | ≤ 4.0% | ≤ 8.0% |
| Inter-day Precision (%RSD) | ≤ 5.0% | ≤ 10.0% | |
| Accuracy (% Bias) | ± 4.0% | ± 8.0% | |
| High QC (150 ng/mL) | Intra-day Precision (%RSD) | ≤ 3.0% | ≤ 7.0% |
| Inter-day Precision (%RSD) | ≤ 4.0% | ≤ 9.0% | |
| Accuracy (% Bias) | ± 3.0% | ± 7.0% |
Data is representative and based on typical performance of deuterated vs. non-deuterated internal standards in LC-MS/MS assays.
Table 2: Matrix Effect and Recovery
This table illustrates the ability of a deuterated internal standard to more effectively compensate for matrix effects and variability in extraction recovery.
| Parameter | Deuterated IS (e.g., this compound) | Structural Analog IS |
| Matrix Effect (%CV of IS-normalized matrix factor) | < 15% | ≥ 15% |
| Recovery (%RSD of analyte/IS ratio) | < 10% | ≥ 15% |
Data is representative and based on typical performance of deuterated vs. non-deuterated internal standards in LC-MS/MS assays.
Experimental Protocols
Detailed methodologies are essential for the successful validation and cross-validation of analytical methods. Below are key experimental protocols relevant to the use of this compound as an internal standard.
Sample Preparation for Analysis of a Pyridine Derivative in a Biological Matrix (e.g., Human Serum)
-
Aliquoting: Transfer 100 µL of human serum into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol) to each serum sample.
-
Protein Precipitation: Add 400 µL of acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method for a Pyridine Derivative
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (e.g., 3-Chloropyridine): Precursor ion > Product ion (e.g., m/z 114.0 > 78.0)
-
Internal Standard (this compound): Precursor ion > Product ion (e.g., m/z 118.0 > 82.0)
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitative analysis of an analyte in a biological matrix using an internal standard.
References
Inter-Laboratory Comparison of 3-Chloropyridine-d4 Performance: A Methodological and Performance Guide
Disclaimer: As of late 2025, publicly available, formal inter-laboratory comparison studies specifically detailing the performance of 3-Chloropyridine-d4 are not readily found. The following guide is a synthesized compilation based on established principles of inter-laboratory comparisons and the common performance parameters evaluated for isotopically labeled internal standards. The experimental data presented is illustrative to guide researchers in their own evaluations.
This guide provides a framework for researchers, scientists, and drug development professionals to assess the performance of this compound as an internal standard in analytical methodologies. The content outlines key performance indicators, presents a model for inter-laboratory data comparison, and details a generalized experimental protocol for such an evaluation.
Data Presentation: A Model for Comparison
In a typical inter-laboratory study, several participating laboratories would analyze a standardized sample of this compound. The goal is to assess the consistency and accuracy of the results obtained by different labs, which in turn reflects on the robustness of the analytical method and the quality of the internal standard. Key performance indicators would include purity, isotopic enrichment, and concentration accuracy.
Below is a hypothetical summary of results from a multi-laboratory proficiency test.
| Performance Parameter | Laboratory A | Laboratory B | Laboratory C | Consensus Mean | Acceptable Range |
| Chemical Purity (%) | 99.8 | 99.7 | 99.9 | 99.8 | > 99.5 |
| Isotopic Enrichment (%) | 99.5 | 99.6 | 99.4 | 99.5 | > 99.0 |
| Concentration Accuracy (%) | 100.2 | 99.5 | 100.5 | 100.1 | 98.0 - 102.0 |
| Stability (% Remaining) | 99.9 | 99.8 | 99.9 | 99.9 | > 99.0 |
This data is illustrative and does not represent results from an actual study.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validity of an inter-laboratory comparison. Below is a generalized protocol for the analysis of this compound.
Objective: To determine the chemical purity, isotopic enrichment, concentration, and stability of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents:
-
This compound standard solution (from a certified reference material provider)
-
3-Chloropyridine analytical standard
-
High-purity solvent (e.g., Methanol or Acetonitrile)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare a series of calibration standards of the unlabeled 3-Chloropyridine.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the prepared standard into the GC-MS system.
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both 3-Chloropyridine and this compound.
-
-
-
Data Analysis:
-
Purity Assessment: Determine the chemical purity by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram.
-
Isotopic Enrichment: Analyze the mass spectrum to determine the relative abundance of the deuterated and non-deuterated forms.
-
Concentration Verification: Quantify the concentration of the this compound solution against the calibration curve generated from the unlabeled standard.
-
Visualizing the Workflow and Application
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow for an inter-laboratory comparison study.
Caption: Workflow of a typical inter-laboratory comparison study.
Analytical Workflow Using an Internal Standard
The diagram below shows a generalized workflow for a quantitative analysis using an internal standard like this compound.
Caption: Quantitative analysis workflow using an internal standard.
Alternatives and Considerations
While this compound is a suitable internal standard for the analysis of 3-Chloropyridine and structurally related compounds, other deuterated or ¹³C-labeled analogs could also be considered. The choice of an internal standard is critical and should be based on several factors, including commercial availability, cost, and its ability to co-elute with the analyte of interest without causing ionization suppression or enhancement.[1] The use of a stable isotope-labeled internal standard is widely regarded as the most appropriate technique to correct for matrix effects in mass spectrometry.[1][2]
The primary value of an internal standard is its ability to account for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2] For an inter-laboratory comparison to be effective, it is essential that all participating labs adhere strictly to the defined protocol and use well-characterized reference materials.[3] The performance of laboratories in such studies is often assessed using statistical measures like Z-scores, which compare a laboratory's result to the consensus mean of all participants.
References
- 1. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hbm4eu.eu [hbm4eu.eu]
A Comparative Guide to Internal Standards in Bioanalytical Assays: Focus on Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the reliability of quantitative data is paramount. The use of internal standards is a cornerstone of robust analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of the performance of deuterated internal standards against their non-deuterated alternatives, with a focus on the critical validation parameters of linearity, accuracy, and precision.
While this guide aims to discuss 3-Chloropyridine-d4, a thorough review of publicly available scientific literature and validation reports did not yield specific quantitative performance data for this particular internal standard. Therefore, to illustrate the principles and performance advantages of using a deuterated internal standard, this guide will use Nicotine-d4 as a representative example for the analysis of nicotine and its metabolites. Nicotine-d4 is a widely used stable isotope-labeled internal standard with well-documented performance data.
The Importance of Linearity, Accuracy, and Precision
In bioanalytical method validation, linearity, accuracy, and precision are fundamental parameters that ensure the reliability and reproducibility of the obtained results.[1][2]
-
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. It is typically evaluated by a calibration curve and expressed by the correlation coefficient (r²).[3]
-
Accuracy refers to the closeness of the measured concentration to the true concentration of the analyte in a sample. It is expressed as the percentage of bias from the nominal concentration.[2]
-
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).[2]
The relationship between these core validation parameters is crucial for the overall performance of an analytical method.
Caption: Interdependence of linearity, accuracy, and precision for reliable data.
Comparison of Internal Standards: Deuterated vs. Non-Deuterated
The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing accurate correction for variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte.
Experimental Workflow for Bioanalytical Assays
A typical workflow for a bioanalytical assay using an internal standard involves several key steps, from sample preparation to data analysis.
References
- 1. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Standard: Pinpointing Detection and Quantification Limits with 3-Chloropyridine-d4
In the precise world of analytical chemistry, particularly within pharmaceutical and drug development, the ability to confidently detect and accurately quantify even trace amounts of a substance is paramount. The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the performance of an analytical method. This guide provides a comprehensive comparison of the expected performance of 3-Chloropyridine-d4 as an internal standard in analytical assays, offering insights into its application and comparison with potential alternatives.
Understanding LOD and LOQ
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3:1.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. A common benchmark for the LOQ is a signal-to-noise ratio of 10:1.
Performance of this compound: An Overview
This compound, a deuterated analog of 3-Chloropyridine, is an ideal internal standard for chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and analysis, which is crucial for accurate quantification.
Comparative Data
The following table provides an estimated comparison of the limit of detection and quantification for 3-Chloropyridine using this compound as an internal standard versus other potential alternatives. The choice of an internal standard is critical and depends on the specific requirements of the analytical method, including the matrix and the expected concentration range of the analyte.
| Internal Standard | Analytical Technique | Estimated LOD (ng/mL) | Estimated LOQ (ng/mL) | Rationale for Use |
| This compound | GC-MS/MS | 0.1 - 1.0 | 0.3 - 3.0 | Ideal choice; co-elutes with the analyte and compensates for matrix effects and ionization suppression. |
| Pyridine-d5 | GC-MS/MS | 0.5 - 5.0 | 1.5 - 15.0 | A common, less specific deuterated standard for pyridine-containing compounds. May have different retention times and ionization efficiencies compared to 3-Chloropyridine. |
| 2-Chloropyridine | GC-MS | 1.0 - 10.0 | 3.0 - 30.0 | A structural isomer that can be used if a deuterated standard is unavailable. Its chromatographic behavior will differ from 3-Chloropyridine. |
| Aniline-d5 | LC-MS/MS | 5.0 - 50.0 | 15.0 - 150.0 | A deuterated standard with a different chemical structure. May not effectively compensate for matrix effects specific to chloropyridines. |
Experimental Protocols
A robust analytical method is essential for achieving low detection and quantification limits. Below is a detailed, hypothetical experimental protocol for the determination of 3-Chloropyridine in a pharmaceutical matrix using this compound as an internal standard with GC-MS.
Sample Preparation
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of 3-Chloropyridine and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the 3-Chloropyridine stock solution with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the this compound internal standard solution to a final concentration of 100 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the homogenized pharmaceutical matrix (e.g., tablet powder) into a centrifuge tube.
-
Add 1 mL of methanol and the this compound internal standard solution to achieve a concentration of 100 ng/mL.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
3-Chloropyridine: m/z 113, 78.
-
This compound: m/z 117, 82.
-
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship for selecting an appropriate internal standard.
Caption: Experimental workflow for LOD/LOQ determination.
The Gold Standard in Quantitative Analysis: Justification for Using 3-Chloropyridine-d4 Over an Analog Internal Standard
In the precise world of analytical chemistry, particularly within drug development and research, the choice of an internal standard can be the determining factor in the accuracy and reliability of quantitative results. While analog internal standards have their place, the use of stable isotope-labeled (SIL) internal standards, such as 3-Chloropyridine-d4, is widely regarded as the gold standard. This guide provides a comprehensive comparison, supported by illustrative experimental data, to justify the selection of this compound over a non-deuterated, structural analog for the quantitative analysis of 3-chloropyridine.
The fundamental role of an internal standard is to compensate for the inevitable variability during sample preparation and analysis.[1] An ideal internal standard should perfectly mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] Herein lies the primary advantage of this compound: as a deuterated version of the analyte, it shares nearly identical chemical and physical properties. This leads to superior performance in correcting for matrix effects, extraction recovery, and instrument response variability compared to a structural analog.[3]
Comparative Performance Analysis: this compound vs. Analog Internal Standard
Table 1: Matrix Effect Comparison
The matrix effect is a significant challenge in bioanalysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective tool to compensate for these effects.
| Internal Standard | Matrix | Analyte Peak Area (without IS) | Analyte Peak Area (with IS) | Matrix Effect (%) |
| This compound | Plasma | 85,000 | 84,500 | -0.6% |
| Urine | 78,000 | 77,200 | -1.0% | |
| 3,4,5-Trichloropyridine (Analog) | Plasma | 85,000 | 72,250 | -15.0% |
| Urine | 78,000 | 68,640 | -12.0% |
This data is illustrative and based on typical performance differences.
Table 2: Recovery Comparison
Inconsistent recovery during sample preparation is a major source of error. An ideal internal standard should have the same extraction efficiency as the analyte across different samples and concentrations.
| Internal Standard | Concentration Level | Mean Recovery (%) | % RSD |
| This compound | Low QC | 98.5 | 2.1 |
| Mid QC | 99.1 | 1.8 | |
| High QC | 98.8 | 2.5 | |
| 3,4,5-Trichloropyridine (Analog) | Low QC | 85.2 | 8.7 |
| Mid QC | 87.5 | 7.9 | |
| High QC | 86.1 | 9.2 |
This data is illustrative and based on typical performance differences.
Table 3: Precision and Accuracy Comparison
The ultimate measure of an internal standard's performance is its impact on the precision and accuracy of the analytical method.
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (% CV) |
| This compound | LLOQ | 1 | 1.04 ± 0.05 | 104.0 | 4.8 |
| Low | 5 | 5.08 ± 0.12 | 101.6 | 2.4 | |
| Mid | 50 | 49.7 ± 1.1 | 99.4 | 2.2 | |
| High | 400 | 402.8 ± 9.7 | 100.7 | 2.4 | |
| 3,4,5-Trichloropyridine (Analog) | LLOQ | 1 | 1.18 ± 0.15 | 118.0 | 12.7 |
| Low | 5 | 5.65 ± 0.45 | 113.0 | 8.0 | |
| Mid | 50 | 54.8 ± 3.8 | 109.6 | 6.9 | |
| High | 400 | 441.2 ± 30.0 | 110.3 | 6.8 |
This data is illustrative and based on typical performance differences.
Experimental Protocols
To ensure the rigorous evaluation of an internal standard, the following experimental protocols are recommended, based on established bioanalytical method validation guidelines.
Protocol 1: Matrix Effect Evaluation
Objective: To assess the degree of ion suppression or enhancement on the analyte and internal standard caused by the biological matrix.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with analyte and internal standard post-extraction.
-
Set C: Matrix samples from at least six different sources, spiked with analyte and internal standard before extraction.
-
-
Analyze the samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard: MF = (Peak area in Set B) / (Peak area in Set A).
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): (MF of analyte) / (MF of internal standard).
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources should be ≤15%.
Protocol 2: Recovery Assessment
Objective: To determine the extraction efficiency of the analyte and the internal standard from the biological matrix.
-
Prepare two sets of samples at three QC levels (low, mid, high):
-
Set 1: Matrix samples spiked with the analyte and internal standard before the extraction process.
-
Set 2: Blank matrix extract spiked with the analyte and internal standard after the extraction process (representing 100% recovery).
-
-
Analyze both sets of samples.
-
Calculate the recovery: Recovery (%) = (Mean peak area of Set 1 / Mean peak area of Set 2) * 100.
-
Acceptance Criteria: The recovery of the analyte need not be 100%, but it should be consistent and reproducible. The CV of the recovery across the QC levels should be ≤15%.
Protocol 3: Precision and Accuracy Determination
Objective: To evaluate the closeness of the measured values to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).
-
Prepare calibration standards and QC samples (LLOQ, low, mid, and high) in the biological matrix.
-
Perform at least three separate analytical runs on different days. Each run should include a full calibration curve and at least five replicates of each QC level.
-
Quantify the QC samples against the calibration curve for each run.
-
Calculate Accuracy and Precision:
-
Accuracy (%): [(Mean measured concentration) / (Nominal concentration)] * 100.
-
Precision (%CV): [(Standard deviation of measured concentrations) / (Mean measured concentration)] * 100.
-
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The CV should not exceed 15% (20% for LLOQ).
-
Visualizing the Justification and Workflow
The following diagrams, created using the DOT language, illustrate the logical justification for choosing a deuterated internal standard and the typical experimental workflow.
Caption: Logical flow demonstrating the superiority of this compound.
Caption: A typical experimental workflow using an internal standard.
References
Safety Operating Guide
Personal protective equipment for handling 3-Chloropyridine-d4
Hazard Summary: 3-Chloropyridine is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[1][2][3][4] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects.
Personal Protective Equipment (PPE)
A multi-faceted approach to safety, beginning with appropriate Personal Protective Equipment (PPE), is crucial. The following table summarizes the recommended PPE for handling 3-Chloropyridine-d4.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | Must be worn at all times in the laboratory. For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles. |
| Skin | Chemical-resistant Lab Coat | A flame-retardant lab coat is recommended and should be fully buttoned. |
| Nitrile Gloves | Nitrile gloves are recommended for their resistance to pyridine-based compounds. Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving. | |
| Respiratory | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily available.
-
-
Handling :
-
Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of aerosols.
-
Use non-sparking tools and ground equipment when transferring large quantities to prevent static discharge.
-
Keep containers tightly closed when not in use.
-
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store away from sources of ignition.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal : Dispose of waste in accordance with all local, state, and federal regulations. This may involve incineration in a chemical incinerator with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if skin irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing. Place in a suitable, closed container for disposal. |
Visual Safety Workflows
To further clarify the procedural steps for handling and emergencies, the following diagrams provide a visual guide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
